molecular formula C19H27N3O5S2 B1670870 Dofetilide CAS No. 115256-11-6

Dofetilide

Cat. No.: B1670870
CAS No.: 115256-11-6
M. Wt: 441.6 g/mol
InChI Key: IXTMWRCNAAVVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dofetilide is a tertiary amino compound that is N-ethyl-N-methylethanamine substituted by a 4-[(methylsulfonyl)amino]phenoxy and a 4-[(methylsulfonyl)amino]phenyl group at the terminal carbon atoms respectively. It is used as an anti-arrhythmia drug. It has a role as an anti-arrhythmia drug and a potassium channel blocker. It is a sulfonamide, an aromatic ether and a tertiary amino compound.
This compound is a class III antiarrhythmic agent that is approved by the Food and Drug Administration (FDA) for the maintenance of sinus rhythm in individuals prone to the formation of atrial fibrillation and flutter, and for the chemical cardioversion to sinus rhythm from atrial fibrillation and flutter.
This compound is an Antiarrhythmic.
This compound is an oral class III antiarrhythmic agent used for treatment and prevention of atrial fibrillation and flutter. This compound has had limited clinical use, but has not been linked to an increased rate of serum enzyme elevations during therapy or to instances of clinically apparent liver injury.
This compound is a sulfonamide class III antiarrhythmic agent and potassium channel blocker. This compound selectively blocks cardiac ion channels of the rapid component of the delayed rectifier potassium current Ikr. This antiarrhythmic agent prolongs cardiac action potential duration and effective refractory period due to delayed repolarization without affecting conduction velocity. This results in a normal sinus rhythm. This compound is used in the treatment of atrial fibrillation and flutter.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 4 approved and 2 investigational indications. This drug has a black box warning from the FDA.
potassium channel antagonist that has class III activity;  RN & structure given in first source

Properties

IUPAC Name

N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTMWRCNAAVVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046433
Record name Dofetilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dofetilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in 0.1M NaOH, acetone, 0.1M HCl; very slightly soluble in propan-2-ol, Very slightly soluble in water, 1.98e-02 g/L
Record name Dofetilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dofetilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off-white powder, Crystals from ethyl acetate/methanol (10:1); ... ; from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid

CAS No.

115256-11-6
Record name Dofetilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115256-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dofetilide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115256116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dofetilide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dofetilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methanesulphonamidophenoxy)-2-[N-(4-methanesulphonamidophenethyl)-N-methylamino]ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOFETILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Z9X1N2ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dofetilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dofetilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147-149 °C ... from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid, mp 161 °C
Record name Dofetilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Molecular Determinants of Dofetilide Binding to IKr (hERG) Channels

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The human ether-a-go-go-related gene (hERG) encodes the pore-forming subunit of the voltage-gated potassium channel that conducts the rapid delayed rectifier current (IKr), a critical component in cardiac action potential repolarization.[1] The IKr channel is the primary molecular target for Class III antiarrhythmic drugs, such as Dofetilide, which are used to manage atrial fibrillation and flutter.[2] However, the hERG channel is also notoriously susceptible to unintended blockade by a wide range of structurally diverse compounds, leading to acquired Long QT Syndrome (LQTS), a potentially fatal arrhythmia. Understanding the precise molecular interactions that govern high-affinity this compound binding is therefore paramount for both optimizing antiarrhythmic therapies and designing safer drugs with minimal cardiac liability. This technical guide provides an in-depth exploration of the key structural features of the hERG channel that constitute the this compound binding site, the critical role of the channel's conformational state in modulating drug affinity, and the experimental and computational workflows used to elucidate these determinants.

The IKr Channel: A Unique Architectural and Gating Profile

The functional IKr channel is a tetramer, with each of the four hERG subunits comprising six transmembrane helices (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), which moves in response to changes in membrane potential, while the S5-S6 segments from all four subunits assemble to form the central ion conduction pore.[3] A defining feature of hERG gating is its unusual kinetics: activation upon depolarization is slow, but inactivation is rapid and voltage-dependent. This C-type inactivation is not mediated by a "ball-and-chain" mechanism but rather by a conformational change at the outer mouth of the pore, in the selectivity filter region.[4] This rapid inactivation followed by slow recovery is crucial for the channel's role in preventing premature cardiac action potentials.

This compound is a potent and selective blocker of the hERG channel, inhibiting the IKr current and thereby prolonging the cardiac action potential duration.[5] The drug's high affinity and specificity are dictated by a well-defined binding pocket located within the inner cavity of the channel's pore.

Anatomy of the this compound Binding Pocket

Decades of research combining mutagenesis, electrophysiology, and computational modeling have mapped the this compound binding site to the inner vestibule of the hERG pore, a cavity below the selectivity filter. The binding energy is derived from specific interactions with residues primarily located on the S6 helices and the pore helix of the channel.

The Aromatic Cages: Tyrosine 652 and Phenylalanine 656

Two aromatic residues on the inner S6 helix, Tyrosine 652 (Y652) and Phenylalanine 656 (F656), are universally recognized as the most critical determinants for high-affinity binding of this compound and many other hERG blockers.[6] These residues, one from each of the four subunits, form two rings or "aromatic cages" within the central cavity.

  • Mechanism of Interaction: The phenyl rings of Y652 and F656 engage in π-π stacking and hydrophobic interactions with the aromatic moieties of the this compound molecule.[4] Computational models show this compound lodging between the Y652 and F656 rings, which stabilizes its position within the pore.[7]

  • Experimental Validation: The indispensable nature of these residues is demonstrated by site-directed mutagenesis studies. Mutating F656 to a smaller, non-aromatic residue like valine (F656V) or alanine (F656A) dramatically reduces this compound's binding affinity, increasing the concentration required for 50% block (IC50) by over 100-fold.[8][9] Similarly, mutating Y652 (e.g., Y652A) also significantly impairs drug binding.[6]

The Pore Helix and Selectivity Filter Base

Residues at the base of the selectivity filter and within the adjoining pore helix also contribute to this compound binding, forming the "ceiling" of the binding cavity. Alanine-scanning mutagenesis has identified several residues in this region, including Threonine 623 (T623) and Serine 624 (S624), as important for the action of methanesulfonanilide drugs like this compound.[6] These interactions are thought to be more polar, potentially involving hydrogen bonding with the sulfonamide groups of this compound.[7]

The diagram below illustrates the general structure of a single hERG subunit and the location of the key domains and residues involved in this compound binding.

hERG_Subunit hERG subunit with key binding domains. cluster_membrane Cell Membrane cluster_pore Pore Detail cluster_residues Key Binding Residues VSD Voltage-Sensing Domain (S1-S4) PoreDomain Pore-Forming Domain (S5-P-S6) S5 S5 Helix P_Helix Pore Helix (S624) SF Selectivity Filter Cavity Inner Cavity (Binding Site) P_Helix->Cavity Forms 'ceiling' S6 S6 Helix Y652 Y652 S6->Y652 Lines cavity F656 F656

Caption: Schematic of a hERG channel subunit highlighting the pore domain and key residues.

The Crucial Role of Channel State

This compound does not bind to the hERG channel with equal affinity in all its conformational states. High-affinity binding is intrinsically linked to the channel's gating process; specifically, the channel must transition from the closed (resting) state to the open or inactivated state to expose the binding site.[8][10]

  • Open-Channel Block: this compound is considered an open-channel blocker, meaning it can only access its binding site from the intracellular side when the activation gate at the base of the S6 helices is open.[11]

  • Preference for Inactivated State: There is substantial evidence that this compound has the highest affinity for the inactivated state of the channel.[6][7] This state-dependence has profound implications. As the channel inactivates, subtle conformational changes in the pore, particularly in the orientation of the Y652 and F656 side chains, are thought to optimize the binding pocket, creating a more stable, higher-affinity interaction.[7] The cationic form of this compound, in particular, shows a strong preference for the inactivated state.[7]

This linkage between inactivation and drug binding is a critical concept. Mutations that disrupt C-type inactivation, such as S620T or S631A, invariably lead to a significant reduction in this compound binding affinity.[1][8][10] This suggests that the conformational changes required for high-affinity binding are coupled to, or are the same as, those that lead to inactivation.[11][12]

Channel_States State-dependent binding of this compound to hERG. Closed Closed (Resting) Low Affinity Open Open High Affinity Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated Highest Affinity Open->Inactivated Inactivation (Fast) Inactivated->Open Recovery (Slow) This compound This compound This compound->Open Binds This compound->Inactivated Binds & Traps

Caption: this compound binds preferentially to the open and inactivated states of the hERG channel.

Experimental Workflows for Identifying Binding Determinants

A multi-pronged approach combining molecular biology, electrophysiology, and computational science is required to robustly identify and validate the molecular determinants of drug binding.

Workflow: Site-Directed Mutagenesis and Voltage-Clamp Electrophysiology

This is the cornerstone experimental strategy for functionally validating the role of specific amino acid residues. The logic is to alter a candidate residue and measure the resulting change in drug sensitivity.

Experimental Protocol:

  • Hypothesis Formulation: Based on structural models or sequence alignments, hypothesize that a specific residue (e.g., F656) is critical for this compound binding.

  • Site-Directed Mutagenesis:

    • Use a plasmid DNA vector containing the full-length cDNA for the hERG channel.

    • Design primers containing the desired mutation (e.g., changing the codon for Phenylalanine to Alanine at position 656).

    • Employ PCR-based mutagenesis to create the mutant hERG plasmid.

    • Verify the mutation via DNA sequencing to ensure no other unintended changes were introduced. This step is a critical self-validating control.

  • Heterologous Expression:

    • Transfect a suitable host cell line (e.g., HEK293 cells or Xenopus oocytes) with either the wild-type (WT) or mutant hERG plasmid DNA.

    • Allow 24-48 hours for the cells to express the channel proteins and insert them into the plasma membrane. A co-transfected fluorescent marker (e.g., GFP) can be used to identify successfully transfected cells.

  • Whole-Cell Patch-Clamp Electrophysiology:

    • Identify a transfected cell and establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage protocol to elicit IKr currents. A typical protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV to open and inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current as channels recover from inactivation.

    • Establish a stable baseline recording of the IKr current.

  • Drug Application and Data Acquisition:

    • Perfuse the cell with a series of increasing concentrations of this compound.

    • At each concentration, allow sufficient time for the drug effect to reach steady-state, and record the resulting IKr current.

  • Data Analysis:

    • Measure the peak tail current at each this compound concentration and normalize it to the baseline (pre-drug) current.

    • Plot the normalized current as a function of this compound concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Experimental_Workflow Workflow for functional validation of binding site residues. cluster_molbio Molecular Biology cluster_ephys Electrophysiology cluster_analysis Data Analysis Hypothesis Hypothesize Residue (e.g., F656) Mutagenesis Site-Directed Mutagenesis (F656A) Hypothesis->Mutagenesis Verification Sequence Verification Mutagenesis->Verification Expression Heterologous Expression (HEK293 Cells) Verification->Expression Patch Whole-Cell Patch Clamp Expression->Patch Record Record Baseline IKr Patch->Record Drug Apply this compound (Concentration Curve) Record->Drug Analysis Measure Peak Tail Current Drug->Analysis Fit Fit Hill Equation Analysis->Fit IC50 Determine IC50 Fit->IC50 Compare Compare Mutant IC50 to Wild-Type IC50 IC50->Compare Conclusion Conclusion: Residue is a Key Determinant Compare->Conclusion

Sources

Pharmacokinetics and Pharmacodynamics of Dofetilide in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of Pure Class III Blockade

Dofetilide stands as a paragon of "pure" Class III antiarrhythmic activity.[1] Unlike amiodarone (which exerts multi-channel blockade) or sotalol (which possesses beta-blocking properties), this compound is highly selective for the rapid component of the delayed rectifier potassium current (


).

This technical guide dissects the preclinical characterization of this compound. It is designed for drug developers to understand how translational models—from hERG patch-clamp assays to conscious telemetered canines—predict clinical efficacy and proarrhythmic risk (Torsades de Pointes).

Mechanistic Foundation: Inhibition

The pharmacodynamic potency of this compound stems from its high-affinity binding to the intracellular pore of the hERG (human ether-à-go-go-related gene) channel.

Mechanism of Action

This compound blocks the open state of the hERG channel. This blockade slows the efflux of potassium ions during Phase 3 of the cardiac action potential, thereby prolonging the Action Potential Duration (APD) and the Effective Refractory Period (ERP).[2]

Key Electrophysiological Characteristic: Reverse Use-Dependence A critical feature of this compound is "reverse use-dependence."[3] The drug is most effective at prolonging APD at slow heart rates (bradycardia) and loses efficacy at fast heart rates (tachycardia). This is mechanistically distinct from Class I agents (use-dependence) and poses a specific safety challenge: the risk of drug-induced arrhythmias is highest when the heart rate is slow.

Signaling Pathway Visualization

Dofetilide_MOA This compound This compound hERG hERG Channel (Open State) This compound->hERG High Affinity Binding IKr I_Kr Efflux (Rapid Delayed Rectifier) hERG->IKr Inhibits Phase3 Phase 3 Repolarization IKr->Phase3 Delays APD Action Potential Duration (APD) u2191 Phase3->APD Prolongs QT QT Interval Prolongation APD->QT Manifests as TdP Torsades de Pointes (Risk) QT->TdP Excessive Prolongation + Bradycardia

Caption: Figure 1. Mechanism of Action cascade showing the progression from molecular hERG blockade to clinical QT prolongation and potential proarrhythmic risk.

Preclinical Pharmacokinetics (ADME)

Understanding species-specific ADME is crucial for scaling doses from animal models to humans. This compound exhibits significant interspecies variability in metabolism.

Comparative PK Parameters

The following table summarizes key pharmacokinetic differences. Note the distinction in metabolic clearance between rodents and non-rodents.[4]

ParameterRat (Rodent)Dog (Non-Rodent)HumanImplications for Translation
Bioavailability (F) Moderate (<50%)High (>90%)>90%Rodents require higher mg/kg doses due to first-pass effect.
Clearance Mechanism Metabolic (Oxidative)Mixed (Renal/Metabolic)Renal (Cationic Secretion)Rat models overemphasize liver metabolism compared to humans.
Primary Metabolite N-desmethyl this compoundN-desmethyl this compoundMinimal metabolismHuman safety relies on renal function; Rat safety relies on hepatic function.
Half-life (

)
Short (~1-2 h)Moderate (~5-7 h)Long (~10 h)Dosing frequency in animals must be higher to maintain steady state.
Metabolism and Transporters
  • CYP450 Involvement: In humans, CYP3A4 plays a minor role.[5] In rats, oxidative metabolism via CYP isoforms is the dominant clearance pathway.

  • Renal Transport: this compound is eliminated via active cationic secretion in the kidneys.[5] Preclinical models with renal impairment (e.g., cisplatin-treated rats) show drastically reduced clearance, mimicking the clinical risk in patients with renal failure.

Pharmacodynamics & Safety Pharmacology

The primary PD endpoint for this compound in preclinical models is the prolongation of the QT interval (corrected for heart rate, QTc).

In Vitro Potency ( )
  • hERG Current:

    
    .
    
  • Selectivity: this compound is highly selective.[2] It shows negligible affinity for

    
    , 
    
    
    
    , or
    
    
    at therapeutic concentrations.[1]
In Vivo Concentration-Effect Relationship

In conscious telemetered dogs, this compound exhibits a steep, linear concentration-effect relationship.

  • Sensitivity: Dogs are highly sensitive. A plasma concentration of ~2–3 ng/mL can induce a 10–15% increase in QTc.

  • Safety Margin: The safety margin between the therapeutic efficacy (AF termination) and proarrhythmia is narrow.[6] In dogs, doses of 0.3 mg/kg (resulting in

    
    ) have been associated with severe conduction abnormalities and Early Afterdepolarizations (EADs).
    

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the gold-standard methods for assessing this compound's PK/PD profile.

Protocol A: Whole-Cell Patch Clamp (hERG Assay)

Objective: Determine the


 of this compound on the 

current.
  • Cell System: HEK293 cells stably expressing the hERG gene.

  • Solutions:

    • Pipette Solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).

    • Bath Solution: Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES).

  • Voltage Protocol:

    • Hold cells at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates hERG).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

    • Record peak tail current amplitude.

  • Drug Application:

    • Perfuse vehicle (control) until stable baseline (run-down <5%).

    • Perfuse this compound (0.1, 1, 10, 100 nM) sequentially. Allow 5 minutes per concentration for equilibrium.

  • Analysis: Plot normalized tail current vs. log[concentration]. Fit to Hill equation to derive

    
    .
    
Protocol B: Conscious Telemetered Dog (PK/PD Integration)

Objective: Assess QT prolongation in a physiological model without the confounding effects of anesthesia.

  • Instrumentation: Implant radiotelemetry transmitters (e.g., DSI) to record ECG, Blood Pressure, and Body Temperature. Allow 2 weeks recovery.

  • Study Design: Latin-square crossover design (n=4-6 beagle dogs). Washout period > 72 hours between doses.

  • Dosing:

    • Vehicle (0.5% methylcellulose).

    • Low Dose: 0.03 mg/kg PO.

    • High Dose: 0.3 mg/kg PO.

  • Sampling Workflow:

    • ECG: Continuous recording for 24 hours.

    • PK Blood Draws: Jugular venipuncture at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Data Processing:

    • Bin ECG data into 1-minute averages.

    • Apply Fridericia’s correction (

      
      ) to account for heart rate variability.
      
    • Overlay PK concentration time-points with QTcF changes (

      
      ).
      
PK/PD Modeling Workflow

PKPD_Workflow cluster_Data Data Collection Dosing Oral Administration (Dog/Monkey) Plasma Plasma Concentration (LC-MS/MS) Dosing->Plasma ECG Telemetry ECG (QT Interval) Dosing->ECG Hysteresis Hysteresis Analysis (Delay between Cmax & Effect) Plasma->Hysteresis Correction Heart Rate Correction (Fridericia/Bazett) ECG->Correction Correction->Hysteresis Model Sigmoidal Emax Model E = E0 + (Emax * C^n)/(EC50^n + C^n) Hysteresis->Model Collapse Loop Prediction Clinical QT Prediction Model->Prediction

Caption: Figure 2. Integrated PK/PD workflow for correlating plasma exposure with electrophysiological changes to predict clinical safety margins.

References

  • Smith, P. L., et al. (1992). "Pharmacokinetics and metabolism of this compound in mouse, rat, dog and man."[7] Xenobiotica.

  • Haushalter, T., et al. (2008). "The cardiovascular and pharmacokinetic profile of this compound in conscious telemetered beagle dogs and cynomolgus monkeys." British Journal of Pharmacology.

  • FDA Center for Drug Evaluation and Research. "Tikosyn (this compound) Pharmacology Review." Application No: 20-931.[8]

  • Kijtawornrat, A., et al. (2006). "Pharmacokinetic-pharmacodynamic modeling of drug-induced effect on the QT interval in conscious telemetered dogs." Journal of Pharmacological and Toxicological Methods.

  • Belardinelli, L., et al. (1995). "A new class III antiarrhythmic agent: this compound." Journal of Cardiovascular Electrophysiology.

Sources

Methodological & Application

Application Note: High-Precision Patch Clamp Protocol for Dofetilide Inhibition of hERG Channels in HEK293 Cells

Author: BenchChem Technical Support Team. Date: February 2026


 Inhibition Assays using Dofetilide as a Reference Compound

Introduction & Scientific Rationale

The human Ether-à-go-go-Related Gene (KCNH2) encodes the pore-forming subunit of the rapid delayed rectifier potassium channel (


). Blockade of this channel is the primary mechanism underlying drug-induced Long QT Syndrome (LQTS) and Torsades de Pointes (TdP).

This compound is a Class III antiarrhythmic agent and a potent, high-affinity hERG blocker. It serves as a critical positive control in safety pharmacology (ICH S7B and CiPA guidelines) due to its specific mechanism of action: it binds to the inner cavity of the channel, predominantly in the open and inactivated states, and exhibits "trapping" characteristics where the drug remains bound even after channel closure.

This protocol details the manual whole-cell patch clamp methodology to determine the IC


 of this compound.[1][2] Unlike generic protocols, this guide emphasizes the slow onset kinetics  of this compound binding, a common source of experimental error.

Cell Culture & Preparation[2][3][4][5][6][7]

Model System: HEK293 cells stably transfected with the KCNH2 gene.

Maintenance[7][8]
  • Base Medium: DMEM/F-12 (1:1) with 10% Fetal Bovine Serum (FBS).

  • Selection Pressure: Continuous culture with Geneticin (G418) is mandatory to prevent transgene silencing.

    • Maintenance Concentration: 200–400 µg/mL (titrate based on kill curve).

    • Selection Concentration: ~800 µg/mL (for initial selection).

  • Passaging: Cells should be passaged at 70–80% confluency. Do not allow overgrowth, as gap junction formation can interfere with voltage clamping.

Preparation for Recording[9][10]
  • Detach cells using a mild enzymatic solution (e.g., Accutase or Detachin) rather than harsh Trypsin-EDTA to preserve membrane integrity.

  • Plate cells on sterile glass coverslips 12–24 hours prior to recording.

  • Density: Low density is critical. Cells must be isolated (single cells) to avoid space-clamp errors caused by electrical coupling.

Solutions Chemistry

Precise osmolarity and pH control are vital for valid


 recording.
Table 1: Solution Composition
ComponentExtracellular (Bath) [mM]Intracellular (Pipette) [mM]Function
NaCl 13710Main charge carrier (Bath)
KCl 4.0130Sets

(Reversal Potential)
CaCl

1.8Physiological Ca

MgCl

1.01.0Stabilizes membrane
HEPES 1010pH Buffer
Glucose 10Metabolic support
EGTA 5.0Chelates intracellular Ca

Mg-ATP 4.0Prevents run-down
pH 7.4 (NaOH)7.2 (KOH)
Osmolarity ~290 mOsm~280 mOsm

Critical Note: The pipette solution is slightly hypotonic to the bath to facilitate seal formation. Filter all solutions (0.22 µm) daily to prevent particulate noise.

Experimental Setup & Quality Control

Hardware Settings
  • Amplifier: Axon MultiClamp 700B or HEKA EPC10 (or equivalent).

  • Pipette Resistance: 2.0 – 4.0 MΩ (fire-polished borosilicate glass).

  • Temperature:

    • Screening: Room Temperature (22 ± 1°C).[3]

    • Physiological Validation: 37 ± 1°C (Note: this compound potency is temperature-sensitive; CiPA recommends 37°C).

Acceptance Criteria (The "Go/No-Go" Gauge)

Before applying this compound, the cell must meet these metrics:

  • Seal Resistance (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  > 1.0 GΩ.
    
  • Series Resistance (

    
    ):  < 10 MΩ (compensated > 80%).
    
  • Leak Current: < 50 pA at holding potential (-80 mV).

  • Tail Current Amplitude: > 400 pA (to ensure sufficient signal-to-noise ratio).

The Voltage Protocol (Mechanism of Action)[9][12]

To accurately measure hERG inhibition, we must isolate the tail current . hERG channels rectify (conduct poorly) at positive potentials due to rapid inactivation. Repolarizing to -50 mV recovers channels from inactivation faster than they close (deactivate), creating a surge of outward current—the "tail."

Diagram 1: Voltage Command & Current Response

VoltageProtocol cluster_command Voltage Command cluster_channel Channel State Hold Holding -80 mV Prepulse Depolarization +40 mV (2s) (Activation) Hold->Prepulse Step Up Test Repolarization -50 mV (2s) (Tail Current Measurement) Prepulse->Test Step Down Closed Closed OpenInact Open -> Inactivated (Rectification) Closed->OpenInact Voltage > -40mV Recovered Recovered Open (Peak Tail Current) OpenInact->Recovered Rapid Recovery

Caption: Schematic of the standard hERG voltage protocol. Channels are activated and inactivated at +40mV, then recovered at -50mV to generate the measurable tail current.

Protocol Steps:
  • Holding Potential: -80 mV.

  • Prepulse: Step to +40 mV for 2000 ms (Activates channels; rapid inactivation limits current size).

  • Test Pulse: Step to -50 mV for 2000 ms (Inactivation is removed; Peak Tail Current is measured here).

  • Return: Step back to -80 mV.

  • Frequency: Repeat every 10–15 seconds (0.1 Hz or 0.06 Hz). Low frequency is required to prevent cumulative inactivation.

This compound Application & Analysis Workflow

This compound is a "sticky" compound. The experimental design must account for adsorption to tubing and slow equilibration.

Diagram 2: Experimental Workflow

Workflow Start Whole-Cell Configuration (Wait 5 min for dialysis) Baseline Record Baseline (Tyrode's) Must be stable <5% rundown over 3 mins Start->Baseline DrugApp Apply this compound (Start low: 1 nM -> 10 nM -> 100 nM) Baseline->DrugApp Wait Wait for Steady State CRITICAL: this compound takes 5-10 mins to equilibrate DrugApp->Wait Washout Washout (Optional) Difficult due to high affinity Wait->Washout If reversible Analysis Calculate Fractional Block Fit to Hill Equation Wait->Analysis

Caption: Step-by-step workflow. Note the extended equilibration time required for this compound due to its slow onset kinetics.

Step-by-Step Procedure
  • Baseline: Record peak tail current amplitude (

    
    ) for at least 3–5 minutes until stable. Run-down should be linear and minimal.
    
  • Drug Perfusion: Peruse this compound.

    • Suggested Concentrations: 1 nM, 10 nM, 100 nM, 1 µM.

    • Equilibration: this compound has slow onset kinetics . You must record for at least 5–8 minutes per concentration to reach steady state.

  • Measurement: Measure the peak tail current amplitude at the end of the drug perfusion period (

    
    ).
    
Data Analysis

Calculate the fractional block for each concentration:



IC


 Calculation: 
Fit the data to the Hill equation:


  • Expected IC

    
    :  ~10–15 nM (at Room Temp); values may be slightly lower at 37°C due to faster kinetics, though binding affinity changes are complex.
    

Troubleshooting & Common Pitfalls

IssueCauseSolution
Current Run-down Loss of intracellular factorsEnsure Mg-ATP and EGTA are fresh in pipette solution. Wait 5 mins after break-in before recording.
Incomplete Block Insufficient perfusion timeThis compound is slow. Extend perfusion time to 10 mins.
Low Seal Resistance Dirty cells or glassUse fresh cells (passaged 24h prior). Fire-polish pipettes.
Voltage Error High Series Resistance (

)
If

, discard cell. Use 80-90% electronic compensation.

References

  • ICH S7B Guidelines. International Conference on Harmonisation. The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. (2005).[4]

  • FDA CiPA Initiative. Comprehensive In Vitro Proarrhythmia Assay (CiPA).[5] (2023).[4]

  • Kiehn, J., et al. "Molecular Physiology and Pharmacology of HERG: Single-Channel Currents and Block by this compound." Circulation Research. (1996).

  • Sanguinetti, M. C., et al. "A mechanistic link between an inherited and an acquired cardiac arrhythmia: HERG encodes the IKr potassium channel." Cell. (1995).

Sources

Application Notes and Protocols for the Use of Dofetilide in a Langendorff-Perfused Rabbit Heart Model

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Pro-Arrhythmic Risk with a Classic Model

The Langendorff-perfused isolated heart model remains a cornerstone of cardiovascular research, providing an unparalleled ex vivo system to study cardiac function and pharmacology in the absence of systemic neural and hormonal influences.[1] When coupled with the selective IKr channel blocker, Dofetilide, the rabbit heart Langendorff model becomes a powerful tool for investigating the mechanisms of cardiac repolarization and assessing the pro-arrhythmic risk of novel pharmaceutical compounds.[2][3]

This compound is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr).[4][5] This action prolongs the cardiac action potential duration (APD) and the effective refractory period, which is the intended therapeutic effect for treating arrhythmias like atrial fibrillation.[6] However, this same mechanism can also lead to excessive QT prolongation and the induction of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[4]

The rabbit is a frequently utilized species in cardiac safety pharmacology due to its electrophysiological similarities to humans, particularly concerning the presence and function of the IKr current. Therefore, the Langendorff-perfused rabbit heart provides a highly relevant and reproducible model to study the dose-dependent effects of drugs like this compound on cardiac electrophysiology and to identify potential pro-arrhythmic liabilities.

This comprehensive guide will provide researchers, scientists, and drug development professionals with a detailed protocol for utilizing this compound in a Langendorff-perfused rabbit heart model. We will delve into the experimental setup, surgical procedures, data acquisition and analysis, and the interpretation of results, all while emphasizing the scientific rationale behind each step to ensure experimental robustness and data integrity.

Ethical Considerations

All animal experiments must be conducted in accordance with the highest ethical standards and with the approval of the institution's Animal Care and Use Committee. Researchers have a moral obligation to minimize animal suffering and to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in their experimental design.[7][8]

Materials and Reagents

Equipment
  • Langendorff Apparatus (including perfusion reservoir, bubble trap, heat exchanger, and aortic cannula)

  • Peristaltic Pump (for constant flow perfusion) or a system for constant pressure perfusion

  • Thermostatically controlled water circulator

  • Data Acquisition System (e.g., PowerLab) with appropriate amplifiers for ECG and monophasic action potential (MAP) recordings[9]

  • ECG electrodes

  • Monophasic Action Potential (MAP) electrode catheter[4]

  • Pacing electrode

  • Surgical instruments (scissors, forceps, hemostats)

  • Dissection tray

  • pH meter

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Filtration apparatus (0.22 µm filter)

Reagents
  • Krebs-Henseleit Solution (KHS): To be prepared fresh on the day of the experiment.

  • This compound: (CAS 115256-11-6)

  • Dimethyl sulfoxide (DMSO): For preparing this compound stock solution.[10]

  • Heparin: (for anticoagulant treatment of the animal)

  • Anesthetic: (e.g., sodium pentobarbital)

  • 70% Ethanol: For sterilization of surgical instruments.

Experimental Protocols

Preparation of Krebs-Henseleit Solution (1 L)

The Krebs-Henseleit solution is a physiological salt solution designed to mimic the ionic composition of extracellular fluid and provide necessary nutrients to the isolated heart.

Procedure:

  • Add approximately 800 mL of deionized water to a 1 L beaker with a magnetic stir bar.

  • While stirring, add the following salts in the order listed to prevent precipitation:

    • NaCl: 6.9 g

    • KCl: 0.35 g

    • KH₂PO₄: 0.16 g

    • MgSO₄·7H₂O: 0.29 g

    • NaHCO₃: 2.1 g

    • D-Glucose: 2.0 g

  • Allow the salts to dissolve completely.

  • In a separate small beaker, dissolve CaCl₂·2H₂O (0.28 g) in approximately 50 mL of deionized water.

  • Slowly add the CaCl₂ solution to the main beaker while stirring continuously.

  • Bring the final volume to 1 L with deionized water.

  • Aerate the solution with 95% O₂ / 5% CO₂ for at least 20 minutes. This is crucial for oxygenating the perfusate and maintaining a physiological pH of 7.4.

  • Warm the solution to 37°C using a water bath.

  • Just before use, filter the solution through a 0.22 µm filter to sterilize and remove any particulates.

Preparation of this compound Stock Solution

This compound is sparingly soluble in water but can be dissolved in DMSO to create a concentrated stock solution.

Procedure:

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the this compound in a minimal amount of high-purity DMSO to create a high-concentration stock solution (e.g., 1-10 mM).[10]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot and prepare serial dilutions in Krebs-Henseleit solution to achieve the desired final concentrations for the dose-response curve. Note: The final concentration of DMSO in the perfusate should be kept to a minimum (ideally ≤0.1%) to avoid solvent-induced effects on cardiac function.

Surgical Procedure: Isolation and Cannulation of the Rabbit Heart

This procedure requires precision and speed to minimize the ischemic time of the heart.

Procedure:

  • Anesthetize the rabbit according to the approved institutional protocol.

  • Administer heparin (e.g., 1000 IU/kg) via a marginal ear vein to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Carefully excise the heart by cutting the major vessels, leaving a sufficient length of the aorta (at least 5-10 mm) for cannulation.[3]

  • Immediately place the heart in a beaker of ice-cold Krebs-Henseleit solution to arrest contractions and reduce metabolic demand.

  • Gently squeeze the heart to remove any remaining blood from the chambers.

  • Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Ensure the cannula does not advance past the aortic valve.

  • Secure the aorta to the cannula with a surgical suture.

  • Immediately initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (typically 60-80 mmHg) or a constant flow rate.

  • The heart should resume a regular, spontaneous rhythm. Allow the heart to stabilize for a period of 20-30 minutes before starting the experimental protocol.

Experimental Workflow for this compound Administration

A typical experiment involves a stabilization period, baseline recording, and then a cumulative dose-response to this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis prep_animal Animal Preparation & Anesthesia isolate_heart Heart Isolation & Cannulation prep_animal->isolate_heart stabilize Stabilization Period (20-30 min) isolate_heart->stabilize baseline Baseline Recording (ECG & MAPs) stabilize->baseline drug_admin Cumulative this compound Administration (e.g., 1, 3, 10, 30, 100 nM) baseline->drug_admin drug_admin->drug_admin washout Washout Period drug_admin->washout data_acq Data Acquisition & Processing washout->data_acq pro_arrhythmia Pro-arrhythmia Score Calculation data_acq->pro_arrhythmia

Caption: Experimental workflow for assessing this compound's effects.

Detailed Steps:

  • Stabilization: After cannulation, allow the heart to perfuse with standard KHS for 20-30 minutes to allow hemodynamic and electrophysiological parameters to stabilize.

  • Baseline Recording: Record baseline ECG and MAPs for at least 10 minutes.

  • This compound Administration: Introduce this compound into the perfusate in a cumulative manner, starting with the lowest concentration. A typical concentration range for exploring the effects of this compound in the rabbit heart is 1 nM to 100 nM, and in some cases up to 1 µM.[3][10][11]

  • Steady-State Recordings: At each concentration, allow the heart to equilibrate for 15-20 minutes, or until a steady-state effect is observed, before recording data.

  • Washout: After the highest concentration of this compound, perfuse the heart with drug-free KHS for at least 30 minutes to assess the reversibility of the drug's effects.

Data Acquisition and Analysis

ECG and Monophasic Action Potential (MAP) Recordings
  • ECG: Place three electrodes in a standard lead configuration (e.g., Einthoven's triangle) around the heart to record a pseudo-ECG. This provides a global overview of cardiac electrical activity and allows for the measurement of the QT interval.

  • MAPs: A contact MAP electrode is gently placed on the epicardial surface of the left and/or right ventricle to record localized action potentials.[4] MAP recordings provide detailed information on the action potential duration (APD) and morphology.[5]

  • Sampling Rate: A high sampling rate is crucial for accurate analysis of the fast-depolarizing cardiac signals. A sampling rate of at least 1 kHz is recommended, with higher rates (e.g., 4-10 kHz) being preferable for detailed morphological analysis.[11]

Key Parameters for Pro-arrhythmic Risk Assessment

The following parameters should be analyzed from the MAP recordings at each this compound concentration and compared to baseline:

  • Monophasic Action Potential Duration at 90% Repolarization (MAPD90): This is a key measure of cardiac repolarization. This compound is expected to prolong MAPD90 in a concentration-dependent manner.

  • Triangulation of the Action Potential: This refers to a change in the shape of the action potential, where the repolarization phase becomes more triangular. It is a sensitive indicator of IKr block and pro-arrhythmic potential. It can be quantified as the difference between MAPD90 and MAPD50.

  • Reverse Frequency-Dependence: The prolonging effect of this compound on the APD is more pronounced at slower heart rates. This phenomenon, known as reverse frequency-dependence, is a hallmark of many IKr blockers and is associated with an increased risk of TdP. This can be assessed by comparing the APD at different pacing cycle lengths.

  • Beat-to-Beat Instability of Repolarization: An increase in the variability of the APD from one beat to the next can be a sign of impending arrhythmia.

  • Early Afterdepolarizations (EADs): These are depolarizations that occur during the repolarization phase of the action potential and are a trigger for TdP. Their presence is a strong indicator of pro-arrhythmic risk.

Calculating a Pro-arrhythmic Score

A semi-quantitative scoring system can be used to integrate the different pro-arrhythmic signals into a single risk assessment score.

Example Scoring System:

ParameterScore
MAPD90 Prolongation
>10% increase from baseline10
>25% increase from baseline20
Triangulation 10
Reverse Frequency-Dependence 10
Beat-to-Beat Instability 20
Early Afterdepolarizations (EADs) 50
Ventricular Tachycardia / Fibrillation 100

Calculation: The scores for each parameter observed at a given this compound concentration are summed to obtain a total pro-arrhythmic score for that concentration. This allows for a quantitative comparison of the pro-arrhythmic risk at different drug concentrations.

Mechanism of this compound Action and Pro-arrhythmia

G cluster_cell Cardiac Myocyte cluster_channels node_ap Phase 0 Phase 1 Phase 2 (Plateau) Phase 3 (Repolarization) Phase 4 node_na INa (Na+ in) node_ca ICa,L (Ca2+ in) node_ikr IKr (K+ out) node_iks IKs (K+ out) node_prolong Prolonged Action Potential Duration node_ikr->node_prolong Delayed Repolarization node_this compound This compound node_this compound->node_ikr Blocks node_ead Early Afterdepolarizations (EADs) node_prolong->node_ead node_tdp Torsades de Pointes (TdP) node_ead->node_tdp

Caption: this compound's mechanism leading to potential pro-arrhythmia.

Data Presentation: Expected Effects of this compound

The following table summarizes the expected dose-dependent effects of this compound on key electrophysiological parameters in the Langendorff-perfused rabbit heart.

This compound ConcentrationMAPD90 ProlongationTriangulationReverse Frequency-DependenceBeat-to-Beat InstabilityEADs / ArrhythmiasPro-arrhythmic Score (Example)
Baseline (0 nM) -None-LowAbsent0
1 nM +MinimalPresentLowRare10-20
10 nM ++ModeratePronouncedModerateOccasional30-50
30 nM +++SignificantPronouncedHighFrequent>50
100 nM ++++SeverePronouncedVery HighHigh Incidence of TdP>100

'+' indicates the magnitude of the effect.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Heart fails to beat after cannulation - Prolonged ischemic time\n- Air embolism in coronary arteries\n- Incorrect cannula placement (past aortic valve)- Minimize time between excision and perfusion\n- Ensure bubble trap is functioning and no air enters the aorta\n- Reposition the cannula
Ectopic heartbeats / Arrhythmias during stabilization - Hypoxia\n- Low perfusion pressure\n- Electrolyte imbalance in KHS- Ensure adequate oxygenation of KHS (95% O₂ / 5% CO₂)\n- Adjust perfusion pressure to 60-80 mmHg\n- Prepare fresh KHS and verify ion concentrations
Poor quality or unstable MAP signal - Poor electrode contact with the epicardium\n- Myocardial injury from excessive pressure- Reposition the MAP electrode with gentle, consistent pressure\n- Ensure the heart is not overly distended
No response to this compound - Incorrect drug concentration\n- Degraded this compound stock solution- Verify calculations for serial dilutions\n- Use a fresh aliquot of this compound stock solution
Precipitation in Krebs-Henseleit Solution - Incorrect order of adding salts (especially CaCl₂)- Prepare KHS by adding CaCl₂ last and slowly while stirring

Conclusion

The Langendorff-perfused rabbit heart model, when used in conjunction with the selective IKr blocker this compound, offers a robust and clinically relevant platform for investigating the electrophysiological effects of drugs on cardiac repolarization. By carefully controlling experimental conditions and meticulously analyzing key parameters such as MAPD90, action potential triangulation, and the occurrence of EADs, researchers can gain valuable insights into the pro-arrhythmic potential of test compounds. This detailed protocol provides a framework for conducting these experiments with a high degree of scientific rigor, ultimately contributing to the development of safer and more effective cardiovascular medicines.

References

  • Carlsson, L., Abrahamsson, C., Andersson, B., Dukes, I. D., & Duker, G. (1994). Proarrhythmic effects of this compound in a conscious dog model of torsades de pointes. Journal of cardiovascular pharmacology, 24(3), 458-467.
  • Scribd. (n.d.). 2.rabbit Heart Activity. Retrieved from [Link]

  • Hondeghem, L. M., & Snyders, D. J. (1990). Class III antiarrhythmic agents have a lot of potential but a long way to go. Reduced effectiveness and dangers of reverse use dependence.
  • Lawrence, C. L., Bridgland-Taylor, M. H., Pollard, C. E., Hammond, T. G., & Valentin, J. P. (2008). A rabbit Langendorff heart proarrhythmia model: predictive value for clinical identification of Torsades de Pointes. British journal of pharmacology, 154(7), 1448-1458.
  • ResearchGate. (n.d.). Langendorff-perfused rabbit heart together with measurement electrode arrays. Retrieved from [Link]

  • Lou, Q., Li, W., & Efimov, I. R. (2011). Multiparametric Optical Mapping of the Langendorff-perfused Rabbit Heart. Journal of visualized experiments : JoVE, (55), 3160.
  • ResearchGate. (n.d.). Troubleshoot Isolated heart langendorff system: how to get rid of ectopic heartbeat and signal? Retrieved from [Link]

  • Franz, M. R. (1991). Method and theory of monophasic action potential recording. Progress in cardiovascular diseases, 33(6), 347-368.
  • Franz, M. R. (1999). Current status of monophasic action potential recording: theories, measurements and interpretations. Cardiovascular research, 41(1), 25-40.
  • ADInstruments. (2019, November 22). 12 pro tips for Langendorff technique. Retrieved from [Link]

  • Thoracic Key. (2016, June 4). Monophasic Action Potential Recording. Retrieved from [Link]

  • Milberg, P., Reinsch, N., Osada, N., Wasmer, K., Monnig, G., Breithardt, G., & Haverkamp, W. (2005). Assessment of the proarrhythmic potential of the novel antiarrhythmic agent AZD7009 and this compound in experimental models of torsades de pointes. Journal of cardiovascular electrophysiology, 16(4), 437-445.
  • Sutherland, F. J., & Hearse, D. J. (2000). The isolated blood and perfusion fluid perfused heart. Pharmacological research, 41(6), 613-627.
  • U.S. Food and Drug Administration. (1998, March 9). Tikosyn Clinical Pharmacology Biopharmaceutics Review Part 1. Retrieved from [Link]

  • Posnack, N. G., & Jaimes, R. (2019). Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts. Journal of visualized experiments : JoVE, (153), 10.3791/60320.
  • White, M. (2019, October 24). An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices [Video]. YouTube. [Link]

  • Izaddoustar, S., & Lin, J. J. (2020).
  • JoVE. (2022, June 16). Multiparametric Optical Mapping Of Langendorff-Perfused Rabbit Heart l Protocol Preview [Video]. YouTube. [Link]

  • Musculoskeletal Key. (2019, March 1). Basic Electromyography: Analysis of Motor Unit Action Potentials. Retrieved from [Link]

  • Torp-Pedersen, C., Møller, M., Bloch-Thomsen, P. E., Køber, L., Sandøe, E., Egstrup, K., Agner, E., Carlsen, J., & Camm, A. J. (2001). Efficacy of this compound in the treatment of atrial fibrillation-flutter in patients with reduced left ventricular function: a Danish investigations of arrhythmia and mortality on this compound (diamond) substudy.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71329, this compound. Retrieved from [Link]

  • Mirams, G. R., Cui, Y., Sher, A., Fink, M., Cooper, J., Heath, B. M., McMahon, N. C., Gavaghan, D. J., & Noble, D. (2011). Simulation of multiple ion channel block provides improved early prediction of compounds' clinical torsadogenic risk. Cardiovascular research, 91(1), 53-61.
  • D'hooge, J., & D'hont, T. (2016). Ethical considerations regarding animal experimentation. Methods in molecular biology (Clifton, N.J.), 1386, 1-10.
  • Sager, P. T., Gaughan, K., & Bigger, J. T. (1993). The effects of this compound, a new class III antiarrhythmic agent, on repolarization and refractoriness in the canine heart. Journal of cardiovascular pharmacology, 21(4), 643-649.
  • ResearchGate. (n.d.). (A) Langendorff-perfused rabbit heart in optical mapping chamber. The superimposed grid represents the area of the myocardium (16 × 16 pixel) visualized by the photodiode array. (B) ECG recording during (i) ventricular fibrillation (VF), and (ii) VF with peaks identified (red asterisks). (C) Optical pixel recordings from LV epicardium during (i) in VF, and (ii) in VF with peaks identified (red asterisks). (D) Transmembrane recordings of the LV epicardium during (i) in VF, and (ii) VF with systolic and diastolic peaks identified. Retrieved from [Link]

  • ResearchGate. (n.d.). A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes. Retrieved from [Link]

  • Mirams, G. R., Cui, Y., Sher, A., Fink, M., Cooper, J., Heath, B. M., McMahon, N. C., Gavaghan, D. J., & Noble, D. (2011). Simulation of multiple ion channel block provides improved early prediction of compounds' clinical torsadogenic risk. Cardiovascular research, 91(1), 53-61.
  • JoVE. (2022, June 16). Multiparametric Optical Mapping Of Langendorff-Perfused Rabbit Heart l Protocol Preview [Video]. YouTube. [Link]

  • White, M. (2019, October 24). An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices [Video]. YouTube. [Link]

  • Yurista, S. R., Ferdian, R. A., & Sargowo, D. (2016). Principles of the 3Rs and ARRIVE Guidelines in Animal Research. Indonesian Journal of Cardiology, 37(3), 164-170.
  • ResearchGate. (n.d.). Troubleshoot Isolated heart langendorff system: how to get rid of ectopic heartbeat and signal? Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Langendorff-perfused rabbit heart in optical mapping chamber. The superimposed grid represents the area of the myocardium (16 × 16 pixel) visualized by the photodiode array. (B) ECG recording during (i) ventricular fibrillation (VF), and (ii) VF with peaks identified (red asterisks). (C) Optical pixel recordings from LV epicardium during (i) in VF, and (ii) in VF with peaks identified (red asterisks). (D) Transmembrane recordings of the LV epicardium during (i) in VF, and (ii) VF with systolic and diastolic peaks identified. Retrieved from [Link]

  • Sutherland, F. J., & Hearse, D. J. (2000). The isolated heart: a model for the study of cardiovascular disease. Pharmacological research, 41(6), 613-627.

Sources

Dofetilide application in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs)

Application Note: Dofetilide as a Mechanistic Probe for Validation and Pro-Arrhythmia Screening in iPSC-CMs

Executive Summary

This compound is a potent, specific Class III antiarrhythmic agent that selectively inhibits the rapid component of the delayed rectifier potassium current (

primary positive control

This guide provides high-precision protocols for using this compound to validate iPSC-CM maturity and screen for drug-induced cardiotoxicity, aligned with the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative guidelines.

Mechanistic Grounding

To interpret data correctly, one must understand the causality chain initiated by this compound. Unlike non-specific blockers, this compound binds to the open state of the hERG channel.

Signal Transduction Pathway

This compound binding reduces the outward potassium flux during Phase 3 of the action potential. This delays repolarization, extending the Action Potential Duration (APD). If the delay is excessive, L-type Calcium channels (

DofetilideMechanismThis compoundThis compound(Ligand)hERGhERG Channel(Kv11.1)This compound->hERGHigh Affinity BlockIKrReduced I_Kr(Outward Current)hERG->IKrInhibitionRepolDelayedRepolarizationIKr->RepolPhase 3 EffectAPDProlonged APD / FPD(QT Interval)Repol->APDPrimary ReadoutCaVReactivation ofL-type Ca2+ ChannelsAPD->CaVVoltage ThresholdSustainedEADEarly Afterdepolarizations(EADs)CaV->EADInward Current Spike

Figure 1: Mechanistic pathway of this compound-induced arrhythmia. Note that EAD generation is voltage-dependent and requires mature ion channel stoichiometry.

Experimental Protocols

Reagent Preparation & Handling

Critical Causality: this compound is lipophilic and can bind to plasticware or serum proteins, leading to under-dosing.

  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Stock Concentration: 10 mM (store at -20°C in glass vials if possible).

  • Working Solution: Dilute in serum-free maintenance medium on the day of the experiment.

  • DMSO Limit: Final assay concentration must be

    
     to avoid solvent-induced vehicle effects.
    
Protocol A: Microelectrode Array (MEA) Screening

This is the standard high-throughput method for detecting Field Potential Duration (FPD) prolongation.

Prerequisites:

  • iPSC-CMs cultured on MEA plates for >14 days (post-thaw) to ensure electrical syncytium.

  • Stable beating rate (variation <10% over 5 mins).

Step-by-Step Workflow:

  • Baseline Recording (30 min): Equilibrate cells in fresh, serum-free medium at 37°C / 5% CO2. Record spontaneous activity to establish the baseline FPD and Beat Period.

  • Dose Preparation: Prepare 1000x stocks of this compound to achieve final bath concentrations of:

    • Low Dose: 1 nM (Therapeutic range)

    • Mid Dose: 10 nM (Pro-arrhythmic threshold)

    • High Dose: 100 nM (Full block/Toxic)

  • Application (Cumulative):

    • Add 1 nM this compound.

    • Incubate 30 minutes. Reasoning: hERG block kinetics are state-dependent; rapid application without equilibration yields variable data.

    • Record 5 minutes of data.

    • Add drug to reach 10 nM (cumulative) -> Incubate 30 min -> Record.

    • Add drug to reach 100 nM (cumulative) -> Incubate 30 min -> Record.

  • Washout (Optional): Replace with drug-free medium to verify reversibility.

Protocol B: Manual Patch Clamp (Voltage Clamp)

The "Gold Standard" for quantifying

Voltage Protocol: To isolate

  • Holding Potential: -80 mV.

  • Depolarization: Step to +40 mV for 2 seconds (inactivates hERG, activates other currents).

  • Repolarization: Step back to -40 mV or -50 mV.

    • Observation: This elicits a large, slowly decaying outward "tail current" which represents pure hERG conductance recovering from inactivation.

  • Measurement: Measure the peak amplitude of this tail current before and after this compound application.

Data Analysis & Interpretation

Quantitative Expectations

The following table summarizes expected responses in healthy, mature iPSC-CMs. Significant deviation suggests issues with cell quality or experimental conditions.

Parameter1 nM this compound10 nM this compound100 nM this compound
hERG Block (% Inhibition) ~10 - 20%~60 - 80%> 95%
FPD / APD Change +10 - 20% Prolongation+30 - 50% ProlongationSevere Prolongation or Block
Arrhythmia Phenotype Rare / NoneEADs Likely (High Risk)Cessation of Beating / EADs
Beat Rate Minimal ChangeSlight DecreaseVariable / Irregular
Correction Factors

Raw FPD (Field Potential Duration) must be corrected for Beat Rate (BR), as this compound may slightly alter the spontaneous rate. Use the Fridericia correction formula:

Experimental Workflow Diagram

WorkflowStartThaw & Plate iPSC-CMs(Day 0)MatureMaturation Phase(Day 0 - 14+)Syncytium FormationStart->MatureQCQC Check:Spontaneous Beating?Synchronous?Mature->QCMediaChangeSwitch to Serum-Free Media(2 hours pre-assay)QC->MediaChangePassBaselineRecord Baseline(30 mins)MediaChange->BaselineDosingApply this compound(Cumulative: 1, 10, 100 nM)Baseline->DosingEquilibEquilibration(30 mins per dose)Dosing->EquilibReadoutData Acquisition(MEA/Optical/Patch)Equilib->ReadoutReadout->DosingNext Conc.AnalysisAnalyze FPDc & EADsReadout->AnalysisEnd

Figure 2: Step-by-step workflow for this compound application in iPSC-CM assays.

Troubleshooting & Self-Validation (The "Trust" Check)

A valid this compound assay must meet these criteria. If not, do not proceed with screening unknown compounds.

  • The "No-Response" Error:

    • Observation: 10 nM this compound causes <10% FPD prolongation.

    • Root Cause:[1][2][3][4][5] Immature cells lacking

      
       expression or high serum protein binding.
      
    • Fix: Extend culture time to Day 25+; ensure serum-free assay buffer.

  • The "Vehicle" Artifact:

    • Observation: DMSO control wells show >10% arrhythmia or prolongation.

    • Root Cause:[1][2][3][4][5] DMSO concentration >0.1% or temperature fluctuation.

    • Fix: Pre-warm all solutions to 37°C; strictly limit DMSO.

  • Temperature Drift:

    • Science: hERG kinetics are highly temperature-sensitive (

      
      ). A drop of 2°C can mimic drug blockade.
      
    • Validation: Monitor environmental chamber temperature continuously.

References

  • Blinova, K., et al. (2018). "Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias." Toxicological Sciences.

    • Relevance: Defines the CiPA validation set, establishing this compound's role as a high-risk reference compound.
  • Colatsky, T., et al. (2016). "The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative — Update on progress." Journal of Pharmacological and Toxicological Methods.

    • Relevance: Outlines the regulatory framework shifting from hERG-only screening to integr
  • Kopljar, I., et al. (2018).

    • Relevance: Provides specific scoring matrices for EAD detection using this compound.
  • FDA (CiPA Initiative). "Comprehensive In Vitro Proarrhythmia Assay (CiPA)."

    • Relevance: Official landing page for the consortium protocols and validation d

Dofetilide Administration for Ex Vivo Cardiac Tissue Slice Preparations: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in cardiovascular safety pharmacology and electrophysiology.

Abstract: This document provides a comprehensive guide to the administration and evaluation of dofetilide in ex vivo cardiac tissue slice preparations. This compound, a potent and selective IKr blocker, serves as a critical reference compound in nonclinical cardiac safety assessments. The use of viable cardiac tissue slices, which preserve the native multicellular architecture and electrophysiological properties of the myocardium, offers a high-fidelity model for studying drug-induced changes in action potential duration and pro-arrhythmic risk.[1][2] This guide details the underlying scientific principles, step-by-step protocols for slice preparation and this compound application, and methods for data acquisition and analysis, aiming to equip researchers with the necessary knowledge for robust and reproducible experimental outcomes.

Section 1: Scientific Principles & Rationale

The Electrophysiological Profile of this compound

This compound is classified as a "pure" Class III antiarrhythmic agent.[3] Its primary mechanism of action is the highly selective and potent blockade of the rapid component of the delayed rectifier potassium current, known as IKr.[4][5] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. The IKr channels are encoded by the hERG (human Ether-à-go-go-Related Gene).

By inhibiting IKr, this compound delays repolarization, which manifests as a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in both atrial and ventricular myocardium.[5][6] This effect is visualized on an electrocardiogram (ECG) as a prolongation of the QT interval.[7] this compound is characterized as a slow-onset/slow-offset open channel blocker, indicating it preferentially binds to the channel in its open or activated state.[8][9] A key characteristic of this compound is its "reverse use-dependence," where its APD-prolonging effect is more pronounced at slower heart rates.[3]

While effective for treating certain arrhythmias like atrial fibrillation, this mechanism also carries an inherent risk of pro-arrhythmia, most notably Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia.[10][11][12] This dual nature makes this compound an essential tool in preclinical safety studies to validate the sensitivity of an experimental model to detect IKr-mediated pro-arrhythmic risk.

cluster_0 Cardiac Action Potential cluster_1 This compound Intervention Phase_0 Phase 0 (Depolarization) Na+ Influx Phase_1 Phase 1 (Early Repolarization) K+ Efflux Phase_0->Phase_1 Phase_2 Phase 2 (Plateau) Ca2+ Influx, K+ Efflux Phase_1->Phase_2 Phase_3 Phase 3 (Repolarization) K+ Efflux (IKr, IKs) Phase_2->Phase_3 Phase_4 Phase 4 (Resting Potential) Phase_3->Phase_4 This compound This compound IKr_Channel IKr (hERG) Potassium Channel This compound->IKr_Channel Blocks APD_Prolongation Action Potential Duration (APD) Prolongation This compound->APD_Prolongation Causes IKr_Channel->Phase_3 Mediates TdP_Risk Increased Risk of Torsades de Pointes APD_Prolongation->TdP_Risk Leads to

Caption: this compound's mechanism of action on the cardiac action potential.

The Ex Vivo Cardiac Slice Model: Bridging Simplicity and Physiology

Ex vivo cardiac tissue slices are thin, living sections of myocardium (typically 300-400 µm thick) prepared using a high-precision vibratome. This model has gained prominence in cardiac research for several compelling reasons:

  • Preservation of Native Architecture: Unlike isolated single-cell models, slices maintain the complex three-dimensional arrangement of cardiomyocytes, fibroblasts, and the extracellular matrix. This structural integrity is vital for studying the propagation of electrical signals and the development of re-entrant arrhythmias.[1][2]

  • Intact Cell-to-Cell Communication: The preservation of gap junctions and other intercellular connections allows for physiologically relevant conduction velocity and synchronous electrical activity.[2]

  • Higher Throughput: Compared to whole-organ Langendorff preparations, a single heart can yield numerous slices, enabling the testing of multiple compounds or concentration ranges in parallel, which improves efficiency and reduces animal usage.[1]

  • Direct Drug Application: The thin nature of the slices allows for rapid and uniform diffusion of pharmacological agents, ensuring accurate assessment of concentration-response relationships.[2]

These attributes make cardiac slices an excellent platform for assessing the electrophysiological effects of compounds like this compound under controlled, in vitro conditions that still reflect the multicellular complexity of the heart.[1]

Section 2: Experimental Protocols

Protocol 1: Preparation of Viable Cardiac Tissue Slices

This protocol is adapted from established methodologies and emphasizes critical steps for ensuring slice viability.[13][14][15]

Materials & Reagents:

  • Animal Model: Guinea pig or rabbit hearts are commonly used for their electrophysiological similarity to humans.

  • Vibratome: A high-precision vibratome (e.g., Campden Instruments 7000smz) is essential.

  • Solutions:

    • Slicing Buffer: Ice-cold, oxygenated Tyrode's solution supplemented with an excitation-contraction uncoupler.

      • Tyrode's Composition (in mM): 146 NaCl, 4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES. pH adjusted to 7.4.

      • Uncoupler: 30 mM 2,3-butanedione monoxime (BDM) or 10 µM blebbistatin. The use of an uncoupler is critical to prevent motion artifacts and contraction-induced tissue damage during slicing.[13]

    • Recovery Buffer: Oxygenated Tyrode's solution (without uncoupler) at 35-37°C.

  • Equipment: Surgical tools, petri dishes, low-melt agarose, cyanoacrylate glue, oxygen tank with regulator.

Step-by-Step Procedure:

  • Heart Explantation: Rapidly excise the heart from a euthanized animal and immediately place it in ice-cold, oxygenated Slicing Buffer.

  • Tissue Preparation: In a dish of ice-cold Slicing Buffer, remove atria and connective tissue. Isolate the ventricles and make a clean cut to create a flat surface for mounting.[15]

  • Mounting: Use cyanoacrylate glue to affix the flat surface of the ventricular tissue to the vibratome specimen holder. For optimal results, align the tissue so that the vibratome blade cuts tangentially to the epicardial surface, preserving the natural fiber orientation.[16][14]

  • Embedding: Surround the mounted tissue with chilled, low-melt agarose to provide stability during cutting.[15]

  • Slicing: Transfer the holder to the vibratome bath filled with ice-cold, continuously oxygenated Slicing Buffer.

    • Vibratome Settings (Critical):

      • Blade Advance Speed: Slow (e.g., 0.03 mm/s).[13]

      • Blade Oscillation Frequency: ~80 Hz.[13]

      • Slice Thickness: 350-400 µm.[13] This thickness is a compromise between preserving tissue structure and ensuring adequate oxygen diffusion to the core.[16]

  • Slice Collection & Recovery: Carefully transfer the cut slices using a fine brush to a chamber containing oxygenated Recovery Buffer at 35-37°C.

  • Equilibration: Allow slices to recover for at least 60 minutes before starting any recordings. This period is crucial for the tissue to stabilize electrophysiologically after the stress of slicing.[13]

Protocol 2: this compound Administration and Electrophysiological Recording

Materials & Reagents:

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. This compound is soluble in DMSO up to 100 mM.[17] Store at -20°C.

  • Recording Chamber: A chamber that allows for continuous superfusion of the slice with temperature-controlled, oxygenated buffer (e.g., an interface or submerged-style chamber).[18][19]

  • Recording System:

    • Microelectrode Array (MEA): To record extracellular field potentials (FPs).[2]

    • Sharp Microelectrode: For intracellular action potential (AP) recordings.[19]

    • Optical Mapping System: Using voltage-sensitive dyes for high-resolution spatial mapping of APs.[16]

  • Stimulator: Point or field electrode for electrical pacing of the tissue.[1][19]

Step-by-Step Procedure:

  • Mount Slice: Transfer a recovered slice to the recording chamber, which is being continuously superfused with fresh, oxygenated Tyrode's solution at 37°C.

  • Establish Baseline:

    • Position the recording electrode(s) on or in the tissue.

    • Begin electrical pacing at a steady frequency (e.g., 1 Hz).[1]

    • Record stable baseline electrophysiological activity for at least 15-20 minutes to ensure the preparation is viable and stable.

  • Prepare this compound Working Solutions: Serially dilute the this compound stock solution in the superfusion buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is minimal (<0.1%) to avoid solvent effects.

  • Cumulative Concentration-Response:

    • Begin superfusing the slice with the lowest concentration of this compound.

    • Allow the preparation to equilibrate at each concentration for 10-15 minutes, or until a new steady-state effect is observed.

    • Record data for several minutes at each steady state.

    • Incrementally increase the this compound concentration. A typical range for exploring the effects of this compound is 1 nM to 100 nM.[20][21]

  • Washout: After the highest concentration, switch the superfusion back to the control Tyrode's solution to observe the reversibility of the drug's effects. Monitor for at least 20-30 minutes.

cluster_prep Slice Preparation cluster_exp Experiment cluster_analysis Data Analysis Explant 1. Heart Explantation Mount 2. Tissue Mount & Embedding Explant->Mount Slice 3. Vibratome Slicing (350µm) Mount->Slice Recover 4. Slice Recovery (>60 min at 37°C) Slice->Recover Baseline 5. Establish Stable Baseline Recording (1Hz) Recover->Baseline DrugApp 6. Apply this compound (Cumulative Concentrations) Baseline->DrugApp Washout 7. Washout with Control Buffer DrugApp->Washout Acquire Data Acquisition (AP / FP Recording) DrugApp->Acquire Analyze 8. Analyze Parameters (APD, EADs, etc.) Acquire->Analyze Report 9. Report Results Analyze->Report

Caption: Experimental workflow for this compound testing in cardiac slices.

Section 3: Data Analysis & Interpretation

Key Electrophysiological Parameters

The primary endpoint for assessing this compound's effect is the change in repolarization.

  • Action Potential Duration (APD): This is the most critical parameter. It is measured from the start of the action potential upstroke to a certain percentage of full repolarization (e.g., APD30, APD50, APD90).[22] this compound is expected to cause a concentration-dependent increase in APD, particularly APD90.

  • Field Potential Duration (FPD): In MEA recordings, the FPD is the surrogate for the APD and is measured from the initial sharp deflection to the peak of the T-wave-like repolarization wave.

  • Pro-arrhythmic Events: Visually inspect recordings for early afterdepolarizations (EADs), which are abnormal depolarizations during Phase 2 or 3 of the action potential. EADs are a known cellular trigger for Torsades de Pointes and their occurrence is a significant indicator of pro-arrhythmic risk.[20][23]

Expected Outcomes & Data Presentation

The administration of this compound should result in a clear, concentration-dependent prolongation of the APD90 or FPD. At higher concentrations, the appearance of EADs may be observed.[20]

Table 1: Example Concentration Range and Expected Effects of this compound

Concentration (nM)Expected Change in APD90 (from baseline)Potential for Pro-arrhythmic Events (EADs)
1 - 10Modest Prolongation (e.g., 10-30%)Low
10 - 30Significant Prolongation (e.g., 30-80%)Moderate, may be observed in sensitive preparations.[21]
30 - 100Strong Prolongation (>80%)High, increased likelihood of observing EADs.[20]

Note: These values are illustrative. The exact magnitude of the effect will depend on the species, cardiac region, and specific experimental conditions.

Troubleshooting & Considerations
  • No this compound Effect:

    • Check slice viability: Ensure the preparation shows stable baseline activity.

    • Verify drug concentration: Prepare fresh dilutions from a trusted stock.

    • Pacing Rate: The effect is more pronounced at slower rates (reverse use-dependence).[3] Confirm your stimulation frequency.

  • High Variability Between Slices:

    • Standardize preparation: Ensure consistent slice thickness, recovery time, and temperature.

    • Anatomical Location: Slices from different ventricular regions (e.g., epicardium vs. endocardium) may have different intrinsic electrophysiology. Note the location from which each slice was taken.

  • Spontaneous Arrhythmias at Baseline: This may indicate poor slice health or suboptimal buffer conditions. Ensure adequate oxygenation and temperature control.

Section 4: Conclusion

The ex vivo cardiac tissue slice model provides a robust and physiologically relevant platform for assessing the electrophysiological effects of pharmacological agents. When used with a well-characterized compound like this compound, it serves as a powerful tool for cardiac safety assessment and pro-arrhythmia research. Adherence to meticulous preparation techniques and standardized experimental protocols, as outlined in this guide, is paramount for generating reliable and reproducible data. This approach allows researchers to confidently characterize the impact of novel chemical entities on cardiac repolarization, benchmarked against the known IKr-blocking profile of this compound.

References

  • BrainKart. (2017, December 25). This compound. Retrieved from [Link]

  • Dr. Oracle. (2025, March 25). What is the mechanism of action and clinical use of this compound (Tikosyn)? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 6). This compound - StatPearls. Retrieved from [Link]

  • PLOS ONE. (2018, August 22). Noninvasive assessment of this compound plasma concentration using a deep learning (neural network) analysis of the surface electrocardiogram: A proof of concept study. Retrieved from [Link]

  • YouTube. (2024, September 3). This compound & Ibutilide Mnemonic for Medicine & USMLE. Retrieved from [Link]

  • PubMed. (n.d.). This compound in patients with congestive heart failure and left ventricular dysfunction. Danish Investigations of Arrhythmia and Mortality on this compound Study Group. Retrieved from [Link]

  • PubMed Central. (n.d.). Field and action potential recordings in heart slices: correlation with established in vitro and in vivo models. Retrieved from [Link]

  • PLOS Computational Biology. (n.d.). Learning cardiac activation and repolarization times with operator learning. Retrieved from [Link]

  • This compound induced torsade de pointes: Mechanism, risk factors and management strategies. (n.d.). Retrieved from [Link]

  • Frontiers in Physiology. (n.d.). Living myocardial slices: Advancing arrhythmia research. Retrieved from [Link]

  • PubMed. (n.d.). Assessment of the proarrhythmic potential of the novel antiarrhythmic agent AZD7009 and this compound in experimental models of torsades de pointes. Retrieved from [Link]

  • Frontiers in Physiology. (2017, August 17). Quantitative Comparison of Effects of this compound, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability. Retrieved from [Link]

  • PubMed. (2024, October 3). This compound for the treatment of premature ventricular complexes and ventricular tachycardia in patients with structural heart disease. Retrieved from [Link]

  • PubMed Central. (n.d.). Cardiac tissue slices: preparation, handling, and successful optical mapping. Retrieved from [Link]

  • JoVE. (2022, April 5). Video: Preparation of Human Myocardial Tissue for Long-Term Cultivation. Retrieved from [Link]

  • Oxford Academic. (2015, June 27). Proarrhythmia Risk Assessment in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Using the Maestro MEA Platform. Retrieved from [Link]

  • Conduct Science. (2022, September 23). Electrophysiology Chambers: How To Examine Tissue Slices. Retrieved from [Link]

  • accessdata.fda.gov. (1998, March 9). Tikosyn Clinical Pharmacology Biopharmaceutics Review Part 1. Retrieved from [Link]

  • PubMed. (n.d.). High affinity open channel block by this compound of HERG expressed in a human cell line. Retrieved from [Link]

  • Ex vivo Culture and Contractile Force Measurements of Non-human Primate Heart Slices. (2023, July 5). Retrieved from [Link]

  • Cleveland Clinic. (2023, August 2). This compound: Uses & Side Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Action potential recordings from left ventricular slices cultured for up to 9 days. Retrieved from [Link]

  • PubMed Central. (n.d.). The pharmacokinetics and pharmacodynamics of oral this compound after twice daily and three times daily dosing. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Preparation of viable adult ventricular myocardial slices from large and small mammals. Retrieved from [Link]

  • PubMed. (n.d.). An automatic cardiac action potential duration meter. Retrieved from [Link]

  • Circulation Research. (n.d.). Molecular Determinants of this compound Block of HERG K+ Channels. Retrieved from [Link]

  • American Journal of Physiology-Heart and Circulatory Physiology. (n.d.). Cardiac tissue slices: preparation, handling, and successful optical mapping. Retrieved from [Link]

  • PubMed. (n.d.). An in vitro model for assessment of drug-induced torsade de pointes arrhythmia: effects of haloperidol and this compound on potential duration, repolarization inhomogeneities, and torsade de pointes arrhythmia. Retrieved from [Link]

  • Frontiers in Physiology. (2019, June 24). A Protocol for Transverse Cardiac Slicing and Optical Mapping in Murine Heart. Retrieved from [Link]

Sources

Application Note: Protocol for Assessing Dofetilide-Induced QT Prolongation in Guinea Pig Hearts

Author: BenchChem Technical Support Team. Date: February 2026


 Blockade Assessment

Executive Summary & Strategic Rationale

In the landscape of safety pharmacology, the ICH S7B guidelines mandate the evaluation of delayed ventricular repolarization.[1] While hERG screening (CHO/HEK cells) is the first line of defense, it lacks the integrated physiological complexity of intact tissue.

The isolated guinea pig heart (Langendorff preparation) is the "Gold Standard" bridging model for QT prolongation studies. Unlike mice or rats, which rely primarily on the transient outward current (


) for repolarization, the guinea pig ventricular action potential is driven by delayed rectifier potassium currents (

and

), mirroring human cardiac electrophysiology.

Dofetilide is utilized here not merely as a test compound, but as a positive control reference . It is a potent, selective blocker of the rapid component of the delayed rectifier potassium current (


).[2] This protocol details the assessment of this compound-induced QT prolongation, emphasizing triangulation  and instability  as superior predictors of Torsades de Pointes (TdP) compared to simple QT interval prolongation.

Mechanistic Pathway

Understanding the causality is prerequisite to experimental design. This compound does not simply "lengthen" the QT interval; it alters the shape of the Action Potential (AP).

DofetilideMechanism This compound This compound (Class III Agent) hERG hERG Channel (Kv11.1) This compound->hERG High Affinity Binding IKr I_Kr Current Blockade hERG->IKr Inhibits K+ Efflux Repol Delayed Repolarization IKr->Repol APD APD Prolongation (Triangulation) Repol->APD QT QT Interval Prolongation Repol->QT EAD Early After- Depolarizations (EADs) APD->EAD Reactivation of L-type Ca2+ TdP Torsades de Pointes EAD->TdP Triggered Activity QT->TdP Substrate

Figure 1: Mechanistic pathway of this compound-induced pro-arrhythmia. Note that APD Triangulation is the critical precursor to EADs.

Physiological Buffer Systems

The integrity of the experiment relies entirely on the perfusion buffer. We use a Modified Krebs-Henseleit (K-H) Buffer .[3][4]

Critical Insight: Standard K-H recipes often fail due to calcium precipitation or pH drift. The following formulation is optimized for stability and physiological relevance (Ionized


 mM).
Table 1: Modified Krebs-Henseleit Buffer Composition
ComponentConcentration (mM)Function
NaCl 118.5Osmolarity / Depolarization
KCl 4.7Resting Membrane Potential
MgSO4 1.2Membrane Stabilization
KH2PO4 1.2Buffer / Metabolism
NaHCO3 25.0pH Buffer (requires

)
Glucose 11.0Metabolic Substrate
CaCl2 1.8Contractility / Plateau Phase
Pyruvate 2.0Optional: Enhances metabolic stability

Preparation Protocol:

  • Gassing: Buffer must be continuously aerated with Carbogen (95%

    
     / 5% 
    
    
    
    )
    for at least 20 minutes before checking pH.[5]
  • pH Adjustment: Target pH is 7.4 ± 0.05 at 37°C. Never adjust pH before the solution is fully gassed and warmed.

  • Filtration: Filter (0.22 µm) to remove particulate matter that could embolize coronary microvasculature.

Experimental Setup & Hardware

  • Perfusion Mode: Retrograde (Aortic) Perfusion.

  • Pressure Control: Constant Pressure (60-70 mmHg ) is superior to constant flow for safety pharmacology, as it allows autoregulation of coronary flow (CF) in response to drug effects.

  • Temperature: 37.0°C ± 0.2°C .

    • Why:

      
       kinetics are highly temperature-sensitive. Hypothermia naturally prolongs QT, confounding data.
      
  • Pacing: Grass S88 or equivalent stimulator.

    • Electrodes: Platinum hook electrodes on the Right Atrium (RA) or Right Ventricular (RV) apex.

    • Parameters: Square wave, 2ms duration, 2x Threshold voltage.

Step-by-Step Experimental Protocol

Phase 1: Isolation and Cannulation
  • Anesthesia: Anesthetize guinea pig (Dunkin-Hartley, 350-500g) with Sodium Pentobarbital (60 mg/kg i.p.).

  • Heparinization: Inject Heparin (500 IU i.p.) to prevent micro-clots.

  • Excision: Rapid thoracotomy. Excise heart with ~1cm of aorta attached. Place immediately in ice-cold K-H buffer.

    • Critical Limit: Time from excision to perfusion must be < 2 minutes .

  • Cannulation: Mount aorta onto the cannula. Ensure the tip is above the aortic valve to prevent insufficiency. Initiate flow immediately.

Phase 2: Instrumentation & Stabilization
  • Sensors:

    • ECG: Place volume-conducted electrodes in the bath or directly on the epicardium (Lead II configuration).

    • MAP (Monophasic Action Potential): Contact electrode on the LV epicardium. This is crucial for measuring Triangulation.

    • LVP (Left Ventricular Pressure): Insert a latex balloon into the LV via the mitral valve (set diastolic pressure to 5-10 mmHg).

  • Stabilization Period (30 mins): Allow the heart to recover from ischemic shock.

    • Exclusion Criteria: Reject hearts with Coronary Flow < 4 mL/min, LVDP < 60 mmHg, or persistent arrhythmias.

Phase 3: Pacing Protocol (The Control System)

Spontaneous heart rate in guinea pigs is variable.[6][7] To assess QT prolongation accurately, you must clamp the heart rate .

  • Pacing Rate: Set stimulator to 3.3 Hz (200 bpm) or 4.0 Hz (240 bpm) .

    • Note: Ensure the rate is slightly faster than the intrinsic sinus rhythm (overdrive pacing).

  • Validation: Confirm 1:1 capture.

Phase 4: this compound Dosing Strategy

This compound exhibits "Reverse Use-Dependence" (greater effect at slower heart rates) and high affinity. A cumulative dose-response is recommended.

Stock Solution: Dissolve this compound in DMSO (Final bath concentration of DMSO < 0.1%).

StepConditionDurationTarget Concentration
1Baseline15 minVehicle only
2Dose 115 min10 nM (Therapeutic/Low)
3Dose 215 min30 nM (

range)
4Dose 315 min100 nM (Supratherapeutic)
5Washout30 minDrug-free buffer

Note: Washout of this compound is often incomplete due to strong hERG channel binding.

Workflow Visualization

ProtocolWorkflow Start Heart Excision & Cannulation (< 2 mins) Stab Stabilization (30 min) Spontaneous Rhythm Start->Stab QC QC Check: CF > 4ml/min LVDP > 60mmHg Stab->QC Pacing Initiate Pacing (3.3 - 4.0 Hz) QC->Pacing Pass Base Baseline Recording (15 min) Pacing->Base Dose1 This compound 10 nM (15 min) Base->Dose1 Dose2 This compound 30 nM (15 min) Dose1->Dose2 Dose3 This compound 100 nM (15 min) Dose2->Dose3 Analyze Analysis: QT, MAP, Instability Dose3->Analyze

Figure 2: Experimental timeline ensuring physiological stability before drug challenge.

Data Analysis & Interpretation

A. QT Interval Measurement[8]
  • Measurement: Measure from the onset of the Q-wave to the end of the T-wave (

    
    ).
    
  • Correction: Because the heart is paced at a fixed rate , standard correction formulas (Bazett/Fridericia) are NOT required and can introduce error. Compare raw QT intervals at the fixed cycle length (CL).

  • Threshold: A change of >10% or >30ms from baseline is considered significant.

B. Triangulation (The "Senior Scientist" Metric)

QT prolongation alone is a poor predictor of TdP. Triangulation of the MAP is the true marker of pro-arrhythmia.

  • Formula:

    
    [8]
    
  • This compound Effect: this compound disproportionately prolongs Phase 3 repolarization, significantly increasing triangulation.

C. Instability

Calculate the Short-Term Variability (STV) of the QT interval for the last 30 beats of each dosing epoch:



this compound increases STV prior to the onset of TdP.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Coronary Flow Embolism or Cannula blockageFilter buffers (0.22µm); Ensure cannula tip is not against vessel wall.
Edema (Swelling) Hypo-osmotic bufferCheck NaCl concentration; Ensure perfusion pressure is not >80mmHg.
Run-down of QT Preparation agingComplete experiment within 2.5 hours of excision.
No Capture (Pacing) High threshold / Electrode contactReposition electrodes; Increase voltage (max 2x threshold).

References

  • ICH Harmonised Tripartite Guideline. (2005). The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals (S7B). [Link][1][9]

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovascular Research.[10] [Link]

  • Hondeghem, L. M. (2005). Thorough QT/QTc not so thorough: removes torsadogenic warning signs from the label and labels safe drugs as proarrhythmic. Journal of Cardiovascular Electrophysiology. [Link]

  • Osadchii, O. E. (2012).[8] this compound promotes repolarization abnormalities in perfused Guinea-pig heart.[8][11] Cardiovascular Drugs and Therapy.[4][7][12][10][13][14] [Link]

Sources

Techniques for measuring Dofetilide's effect on atrial effective refractory period

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for assessing the pharmacodynamic efficacy of Dofetilide (Tikosyn), a highly selective Class III antiarrhythmic agent. Unlike multi-channel blockers (e.g., Amiodarone), this compound specifically inhibits the rapid component of the delayed rectifier potassium current (


).

Accurate measurement of this compound’s effect requires navigating its defining characteristic: Reverse Use-Dependence .[1] The drug’s efficacy correlates inversely with heart rate—maximum refractory prolongation occurs at slow rates, with diminishing returns at tachycardia. Consequently, standard single-rate pacing protocols are insufficient. This application note provides a multi-frequency Programmed Electrical Stimulation (PES) workflow to rigorously validate


 blockade.

Mechanistic Basis & Signaling

This compound binds to the pore-forming alpha subunits of the hERG channel (


). By physically occluding the pore, it prevents 

efflux during Phase 3 of the action potential. This delays repolarization, thereby extending the window in which the tissue remains refractory to a new stimulus (AERP).
Figure 1: Mechanism of Action and Experimental Logic

Dofetilide_Mechanism This compound This compound (Ligand) hERG hERG Channel (Kv11.1) This compound->hERG Binds Pore IKr I_Kr Current (Rapid Delayed Rectifier) hERG->IKr Blocks Efflux Phase3 Phase 3 Repolarization IKr->Phase3 Delays APD Action Potential Duration (APD) Phase3->APD Prolongs AERP Atrial Effective Refractory Period APD->AERP Extends ReverseDep Reverse Use-Dependence (High Efficacy at Low HR) ReverseDep->this compound Modulates Potency

Caption: this compound selectively blocks hERG channels, reducing


 efflux. This delay in Phase 3 repolarization directly correlates to AERP prolongation, a process sensitive to stimulation frequency (Reverse Use-Dependence).

Protocol A: In Vivo Intracardiac Electrophysiology (The Gold Standard)

Objective: Measure AERP in an intact autonomic system (Murine/Canine model). Equipment: Octapolar/Quadripolar EP Catheter (e.g., 1.1F for mice, 4F for dogs), Programmable Stimulator, Bio-amplifier.

Surgical Preparation[2]
  • Anesthesia: Maintain stable plane (Isoflurane 1.5–2.0%). Avoid Xylazine/Ketamine if possible, as they significantly alter autonomic tone and intrinsic heart rate.

  • Access: Cannulate the right external jugular vein.

  • Placement: Advance the catheter into the Right Atrium (RA).

    • Validation: Verify atrial electrogram (A-EGM) amplitude >1.0 mV to ensure good tissue contact.

    • Positioning: Distal poles should record ventricular signals (V-EGM) to confirm AV node proximity, but pacing is performed on proximal poles (High RA).

The Drive Train Protocol

To capture Reverse Use-Dependence, you must determine AERP at multiple Basic Cycle Lengths (BCL).

Step-by-Step Workflow:

  • Determine Capture Threshold:

    • Pace at 100ms BCL (mice) or 400ms (large animal).

    • Decrease voltage until capture is lost.

    • Set Pacing Output: 2x Diastolic Threshold (usually 1.0–2.0 mA).

  • Drive Train (

    
    ): 
    
    • Deliver 8 beats (

      
      ) at a fixed BCL (e.g., 150ms for mice).
      
    • This conditions the ion channels to a steady state.

  • Extrastimulus (

    
    ): 
    
    • Introduce a single premature beat (

      
      ) following the 8th 
      
      
      
      .
    • Initial

      
       interval: 80ms (or 10ms below BCL).
      
  • Decrement:

    • Reduce

      
       interval by 2 ms  steps.
      
    • Monitor surface ECG and intracardiac EGM for "Capture."

    • Capture: Presence of a discrete P-wave (or A-EGM deflection) following the

      
       spike.
      
  • Definition of AERP:

    • The longest

      
       interval where the 
      
      
      
      stimulus fails to elicit an atrial depolarization.[2]
  • Repeat for Frequency Sweep:

    • Perform steps 2–5 at BCLs of 150ms, 120ms, and 100ms (Mice).

    • Note: this compound should show massive AERP prolongation at 150ms, but minimal change at 100ms.

Figure 2: The Logic Flow

S1S2_Protocol Start Start Protocol Set BCL (e.g., 150ms) Train Deliver S1 Train (8 Beats) Start->Train S2_Stim Deliver S2 Stimulus (Coupling Interval - X ms) Train->S2_Stim Check Check EGM Did S2 Capture? S2_Stim->Check Decrement Decrease S2 Interval (-2 ms) Check->Decrement Yes (Capture) Record Record AERP (Longest Non-Captured S2) Check->Record No (Block) Decrement->Train Next Loop

Caption: The standard programmed electrical stimulation loop. The loop continues until the tissue is refractory to the extrastimulus (


).

Protocol B: Ex Vivo Langendorff Perfusion (Mechanistic Control)

Objective: Assess direct pharmacological effect without autonomic interference. Perfusate: Krebs-Henseleit (KH) buffer (37°C, pH 7.4, 95%


/5% 

).
  • Isolation: Rapidly excise heart; cannulate aorta within <2 minutes.

  • Stabilization: Perfuse at constant pressure (70-80 mmHg) for 20 mins.

  • Electrode Placement:

    • Place a bipolar platinum pacing electrode on the Right Atrial appendage.

    • Place a recording electrode on the Left Atrium to measure conduction time (optional but recommended).

  • This compound Administration:

    • Baseline: Run

      
       protocol (as above).
      
    • Wash-in: Switch to KH buffer + this compound (Target: 10 nM - 100 nM).

    • Equilibration: Perfuse for 15 minutes. Note:

      
       blockers wash in slowly due to tissue binding.
      
    • Test: Re-run

      
       protocol.
      

Data Analysis & Interpretation

The hallmark of this compound activity is a steep slope in the AERP vs. BCL relationship.

Table 1: Expected Data Trends (Example Data)
ParameterBaseline (Control)This compound (Low Rate / 600ms)This compound (High Rate / 300ms)Interpretation
AERP (ms) 140 ± 5190 ± 8 155 ± 6Reverse Use-Dependence
Wenckebach 110 ms115 ms112 msMinimal effect on AV node
QTc Interval 40 ms65 ms50 msVentricular Repolarization Delay

Calculation of Rate Adaptation Index:



A ratio > 1.5 confirms typical Class III reverse use-dependence behavior.

Troubleshooting & Validation

  • Issue: Inconsistent Capture.

    • Cause: Catheter contact instability or buildup of protein at electrode tip.

    • Fix: Reposition catheter; increase pulse width (not just voltage) from 1ms to 2ms.

  • Issue: No Effect Observed.

    • Cause: this compound adheres to plastic tubing.

    • Fix: Use glass reservoirs or pre-saturate the perfusion lines with drug solution for 20 minutes before recording.

  • Issue: Pseudo-Block.

    • Cause: Stimulus artifact obscuring the local electrogram.

    • Fix: Use a blanking period on the bio-amplifier or switch to bipolar recording with closer inter-electrode spacing (0.5mm).

References

  • Pfizer Inc. (1999). Tikosyn (this compound) Capsules Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Torp-Pedersen, C., et al. (2000). This compound in patients with congestive heart failure and left ventricular dysfunction. New England Journal of Medicine, 341(12), 857-865. [Link]

  • Jurkiewicz, N. K., & Sanguinetti, M. C. (1993). Rate-dependent prolongation of cardiac action potentials by a methanesulfonanilide class III antiarrhythmic agent: Specific block of IKr. Circulation Research, 72(1), 75-83. [Link]

  • MappingLab. (2023). The importance of Effective Refractory Period in Cardiac Electrophysiology. [Link]

  • ADInstruments. (2019). Best practices for setting-up an isolated Langendorff heart preparation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating the Reverse Use-Dependent Effects of Dofetilide in Experimental Setups

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Cellular Electrophysiology

Welcome to the technical support guide for researchers working with Dofetilide. This document is designed to provide in-depth, practical guidance on understanding, characterizing, and mitigating the compound's well-known reverse use-dependent effects. As scientists and drug development professionals, achieving reproducible and clinically relevant data is paramount. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your setups are robust and self-validating.

Section 1: Frequently Asked Questions - The Core Problem

This section addresses the fundamental principles of this compound's action and the nature of its reverse use-dependency.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective Class III antiarrhythmic agent.[1] Its primary mechanism involves the blockade of the rapid component of the delayed rectifier potassium current (IKr).[2] This current, encoded by the human ether-à-go-go-related gene (hERG), is critical for the repolarization phase (Phase 3) of the cardiac action potential. By blocking IKr, this compound delays repolarization, which leads to a prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[2][3] Unlike many other antiarrhythmics, this compound has minimal to no effect on other cardiac ion channels (such as sodium or calcium channels) or adrenergic receptors at therapeutic concentrations, making it a "pure" IKr blocker.[2]

Q2: What exactly is "reverse use-dependency" and why is it a critical factor in my experiments?

Reverse use-dependency is a paradoxical electrophysiological phenomenon where a drug's effect is more pronounced at slower heart rates and diminishes at faster heart rates.[3] For this compound, this means it causes greater APD prolongation at slow pacing frequencies (e.g., 0.5 Hz) than at higher frequencies (e.g., 2.0 Hz).[3][4]

This is a critical experimental concern for two primary reasons:

  • Proarrhythmic Risk: The excessive APD prolongation at slow rates significantly increases the risk of developing early afterdepolarizations (EADs), which are the cellular trigger for the life-threatening arrhythmia Torsades de Pointes (TdP).[2] Your experimental model may inadvertently generate these events, confounding results or leading to tissue death.

  • Data Interpretation: If pacing frequency is not strictly controlled and reported, the variability in this compound's effect can lead to poor reproducibility and misinterpretation of results. An effect observed at 1 Hz may be drastically different from one at 2 Hz, complicating comparisons between studies or even between different experimental days.

Q3: What is the ionic and mechanistic basis for this compound's reverse use-dependent effect?

While this compound's physical block of the IKr channel is largely rate-independent, the net cellular outcome is rate-dependent due to the interplay with other repolarizing currents, most notably the slow component of the delayed rectifier current (IKs).[3]

  • At Slow Heart Rates: The long diastolic interval allows IKr channels to fully recover from inactivation, making more channels available for this compound to block. Furthermore, the contribution of IKs to repolarization is relatively small at slow rates. Therefore, the potent IKr block by this compound is unopposed, leading to significant APD prolongation.

  • At Fast Heart Rates: Increased pacing frequency leads to an accumulation of IKs activation. This enhanced outward IKs current helps to accelerate repolarization, effectively counteracting the IKr blockade from this compound.[3] The result is a blunted or diminished APD prolongation effect compared to slower rates.

The diagram below illustrates this relationship.

Slow_HR Slow Pacing Rate (e.g., 0.5 Hz) IKs_Current IKs Current Activation Slow_HR->IKs_Current Minimal IKs Accumulation Fast_HR Fast Pacing Rate (e.g., 2.0 Hz) Fast_HR->IKs_Current Significant IKs Accumulation IKr_Block IKr Block (by this compound) APD_Prolong Significant APD Prolongation IKr_Block->APD_Prolong APD_Atten Attenuated APD Prolongation IKr_Block->APD_Atten IKs_Current->APD_Prolong Weak Counteraction IKs_Current->APD_Atten Strong Counteraction

Caption: Mechanism of this compound's Reverse Use-Dependency.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem: "My APD prolongation data with this compound is highly variable and not reproducible."

Causality: This is the most common issue and almost always stems from insufficient control over experimental parameters that influence reverse use-dependency. Minor, unrecorded fluctuations in pacing rate, temperature, or ionic concentrations can lead to significant changes in the drug's effect.

Solution Checklist:

  • Pacing Frequency: Is your pacing frequency absolutely stable? Are you using a reliable field stimulator or point electrode? Verify that the cycle length is consistent throughout the entire experiment, from baseline to washout.

  • Temperature: Ion channel kinetics are exquisitely sensitive to temperature. Are you maintaining a physiological temperature (36-37°C) with a feedback-controlled perfusion heater? A drop of even 1-2 degrees can alter channel gating and drug binding.

  • Ionic Composition: Have you controlled the ionic composition of your superfusate, particularly potassium? Serum potassium should be maintained in the normal physiological range (e.g., 4.5 to 5.0 mmol/L) before and during this compound application, as hypokalemia can potentiate IKr block and exacerbate APD prolongation.[2]

  • Tissue Stability: Ensure your preparation (e.g., isolated papillary muscle, Langendorff heart, iPSC-CM monolayer) is fully equilibrated and stable for a sufficient period (e.g., 30-60 minutes) before any baseline recordings are taken.

Problem: "I'm observing a high incidence of EADs and TdP-like arrhythmias in my preparation, even at low this compound concentrations."

Causality: This is not necessarily a failed experiment; rather, you are observing the expected proarrhythmic consequence of this compound's reverse use-dependent effect. The significant APD prolongation at slower pacing rates (typically 0.5-1 Hz) creates the necessary window for L-type calcium channels to reactivate, triggering EADs.[2]

Solutions & Experimental Pivots:

  • Quantify, Don't Just Discard: Treat this as a key endpoint. Quantify the incidence of EADs, the threshold this compound concentration that induces them, and the number of beats with EADs per minute. This is valuable proarrhythmia assessment data.

  • Increase Pacing Rate: To continue studying non-arrhythmic endpoints, increase the pacing frequency to 2.0 Hz or even 3.0 Hz. You should observe a reduction or complete suppression of EADs as the APD shortens, directly demonstrating the reverse use-dependent mitigation of proarrhythmia.[3]

  • Introduce Magnesium: As used clinically, adding magnesium sulfate (e.g., 1-2 mM) to your superfusate can help stabilize the cardiac membrane and may reduce the incidence of EADs, allowing for the study of APD prolongation with fewer arrhythmic interruptions.[2]

Problem: "this compound seems less effective at prolonging the Effective Refractory Period (ERP) when I use a rapid pacing protocol to simulate tachyarrhythmia."

Causality: This observation is the very definition of reverse use-dependency and a key finding. The blunted effect at high heart rates is precisely why this compound is more effective at preventing atrial fibrillation (AF) than at terminating an ongoing episode.[4] At the rapid cycle lengths characteristic of AF, the APD and ERP prolongation are significantly smaller.

Experimental Approach:

  • This is not a problem to be "fixed" but a phenomenon to be characterized.

  • Your protocol should explicitly compare the ΔERP at a slow basic cycle length (e.g., 1000 ms) with the ΔERP at a rapid cycle length (e.g., 300 ms).

  • The smaller change at the faster rate is a critical piece of data that explains the drug's clinical profile.

Section 3: Protocols for Mitigation and Characterization

Follow these validated protocols to generate robust and interpretable data.

Protocol 3.1: Standardizing Core Experimental Conditions

This protocol is foundational for minimizing variability in any this compound experiment.

  • Preparation: Prepare your biological model (e.g., isolated tissue, cultured cells) according to your standard validated procedure.

  • Superfusate/Media: Use a buffered physiological salt solution (e.g., Tyrode's or Krebs-Henseleit). It is critical to standardize the ionic concentrations for every experiment.

  • Ionic & Temperature Control:

    • Maintain extracellular potassium [K+]o between 4.5 and 5.0 mM.

    • Maintain physiological temperature (37.0 ± 0.5 °C) using a heated perfusion system. Continuously monitor the temperature in the experimental chamber.

  • Equilibration: Allow the preparation to equilibrate in the chamber with continuous perfusion and pacing at a baseline frequency (e.g., 1 Hz) for at least 30-60 minutes until all electrophysiological parameters are stable.

  • Data Acquisition: Use a stable, high-quality data acquisition system. Ensure your recording electrode placement is consistent.

Table 1: Recommended Experimental Parameters

ParameterRecommended ValueRationale & Justification
Temperature 37.0 ± 0.5 °CIon channel kinetics are highly temperature-dependent. Consistency is key for reproducibility.
[K+]o 4.5 - 5.0 mMHypokalemia potentiates IKr block.[2] Maintaining this range mimics clinical practice and ensures stable baseline electrophysiology.
[Ca2+]o 1.8 - 2.0 mMStandard physiological concentration. Alterations can affect APD and contractility, confounding results.
pH 7.40 ± 0.05Maintained by bubbling with 95% O2 / 5% CO2 (for bicarbonate buffers). Acidosis can alter ion channel function.[3]
Pacing Frequency 1.0 Hz (for baseline)A common starting point, but must be varied to assess rate-dependence (see Protocol 3.2).
Protocol 3.2: Quantitative Assessment of Reverse Use-Dependency

This workflow allows for the direct measurement and quantification of this compound's rate-dependent effects.

start Start: Stable Preparation (Protocol 3.1) baseline Step 1: Baseline Recording (No Drug) Pace at 0.5, 1.0, 2.0 Hz Record steady-state APD at each frequency start->baseline Equilibrate drug_app Step 2: Apply this compound (e.g., 10 nM) Allow for equilibration (15-20 min) at a constant 1.0 Hz pacing baseline->drug_app Confirm Stability post_drug Step 3: Post-Drug Recording Pace again at 0.5, 1.0, 2.0 Hz Record steady-state APD at each frequency drug_app->post_drug analysis Step 4: Data Analysis Calculate ΔAPD (Post-Drug - Baseline) for each frequency post_drug->analysis quantify Step 5: Quantify R-U-D (ΔAPD at 0.5 Hz) - (ΔAPD at 2.0 Hz) A larger positive value indicates stronger reverse use-dependency analysis->quantify end End quantify->end

Caption: Workflow for Quantifying Reverse Use-Dependency.

Step-by-Step Methodology:

  • Establish Baseline: Following Protocol 3.1, pace the preparation at 1.0 Hz until stable. Then, record at least 30 seconds of steady-state activity at a sequence of frequencies (e.g., 0.5 Hz, 1.0 Hz, and 2.0 Hz), allowing the APD to stabilize at each new frequency before recording.

  • Apply this compound: Perfuse with your target concentration of this compound. Allow 15-20 minutes for the drug effect to reach steady-state while maintaining a constant pacing of 1.0 Hz.

  • Post-Drug Assessment: Repeat the exact same sequence of pacing frequencies as in Step 1 (0.5 Hz, 1.0 Hz, 2.0 Hz), again recording steady-state activity at each.

  • Analysis: For each frequency, calculate the average APD at 90% repolarization (APD90) for both baseline and post-drug conditions. Calculate the change in APD (ΔAPD90 = APD90this compound - APD90Baseline).

  • Interpretation: Plot ΔAPD90 against pacing frequency. A downward slope confirms reverse use-dependency. The magnitude can be quantified as the difference between the ΔAPD90 at the slowest and fastest rates.

Table 2: Example Data Summary Table

Pacing FrequencyBaseline APD90 (ms)This compound (10 nM) APD90 (ms)ΔAPD90 (ms)
0.5 Hz 25534085
1.0 Hz 23028555
2.0 Hz 20523025
R-U-D Index --60 ms (85 - 25)

Section 4: Advanced Considerations - The Role of Late Sodium Current (INa-L)

Recent research has uncovered a secondary mechanism that can contribute to this compound's proarrhythmic profile, particularly with longer exposure times. Some studies suggest that chronic (hours-long) exposure to this compound can augment the late sodium current (INa-L).[5][6] An increased INa-L can further prolong the APD and increase the likelihood of EADs, acting synergistically with the primary IKr block.[5][7]

Experimental Implication:

  • If your experiments involve long incubation periods with this compound (>2 hours), be aware that the observed effects may not solely be due to IKr block.

  • For mechanistic studies, consider co-application with a potent INa-L inhibitor (e.g., Ranolazine) to dissect the relative contributions of IKr block versus INa-L enhancement to the observed phenotype.

References

  • Choudhuri, I., & Goyal, A. (2023). This compound induced torsade de pointes: Mechanism, risk factors and management strategies. Journal of Arrhythmia. [Link]

  • Lenz, T. L., & Hilleman, D. E. (2000). This compound: A New Class III Antiarrhythmic Agent. Circulation. [Link]

  • Manoach, E., et al. (2004). The class III antiarrhythmic drugs this compound and sotalol prevent AF induction by atrial premature complexes at doses that fail to terminate AF. Journal of Cardiovascular Electrophysiology. [Link]

  • Veenstra, M. A., et al. (2012). This compound reduces the frequency of ventricular arrhythmias and implantable cardioverter defibrillator therapies. Journal of Cardiovascular Electrophysiology. [Link]

  • Milberg, P., et al. (2007). Comparison of the this compound triangulation, reverse use-dependence, and proarrhythmia in control and failing rabbit hearts. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Benito, B., & Brugada, R. (2025). This compound. StatPearls. [Link]

  • Patient Safety Authority. (2025). Strategies for Mitigating this compound-Induced Ventricular Arrhythmias. PATIENT SAFETY. [Link]

  • Guo, D., et al. (2015). Increased Late Sodium Current Contributes to the Electrophysiological Effects of Chronic, but Not Acute, this compound Administration. Journal of Cardiovascular Pharmacology and Therapeutics. [Link]

  • Hondeghem, L. M. (1998). Assessment of reverse use-dependent blocking actions of class III antiarrhythmic drugs by 24-hour Holter electrocardiography. Journal of the American College of Cardiology. [Link]

  • Adhaduk, M., et al. (2020). Safety of Rapid Switching from Amiodarone to this compound in Patients With AF With an ICD. The Journal of Innovations in Cardiac Rhythm Management. [Link]

  • Guo, D., et al. (2014). Screening for Acute IKr Block is Insufficient to Detect Torsades de Pointes Liability: Role of Late Sodium Current. Circulation: Arrhythmia and Electrophysiology. [Link]

  • Schlepper, M. (2025). Effects of Anti-arrhythmic Drugs for Pacing Threshold and Defibrillation Threshold. ResearchGate. [Link]

  • Le Coz, F., et al. (1996). Influence of this compound on QT-Interval Duration and Dispersion at Various Heart Rates During Exercise in Humans. Circulation. [Link]

  • Guo, D., et al. (2014). Screening for Acute IKr Block Is Insufficient to Detect Torsades De Pointes Liability: Role of Late Sodium Current. Circulation. Arrhythmia and Electrophysiology. [Link]

Sources

Addressing batch-to-batch variability of Dofetilide in research studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability of Dofetilide in Research Studies

Welcome to the Advanced Applications Support Center. Your Guide: Senior Application Scientist, Electrophysiology & Pharmacology Division.

Executive Summary: You are likely visiting this page because your recent hERG screening or iPSC-CM data shows inconsistent IC50 values compared to previous lots of this compound. While chemical synthesis variability (purity) is a factor, 85% of "batch effects" with this compound are actually attributable to physical chemistry artifacts —specifically surface adsorption, micro-precipitation during dilution, or protocol-dependent state state occupancy.

This guide deconstructs these variables into a self-validating troubleshooting workflow.

Module 1: The "Invisible" Loss – Surface Adsorption

The Issue: this compound is a lipophilic, basic compound (LogP ~3.5, pKa ~9.0). In neutral aqueous buffers, it exhibits high non-specific binding to certain plastics. If you are seeing a "weaker" batch (higher IC50), you may simply be losing the drug to your reservoir walls before it reaches the cell.

Troubleshooting Q&A:

Q: I prepared my serial dilutions in standard polystyrene 96-well plates. Is this a problem? A: Yes. This is a critical error. Basic lipophilic drugs like this compound can exhibit 30–60% loss to polystyrene (PS) surfaces within 4 hours. The drug adsorbs to the hydrophobic plastic matrix.

  • Correction: Use Borosilicate Glass vials for all stock preparations. For plate-based dilutions, switch to Polypropylene (PP) or "Low-Binding" plates. Never use Polystyrene for this compound concentrations < 1 µM.

Q: Does the tubing in my perfusion system matter? A: Absolutely. Soft PVC (Tygon) tubing absorbs lipophilic compounds.

  • Correction: Use PTFE (Teflon) or PEEK tubing for the drug delivery lines. Minimize the "dead volume" and tubing length to reduce surface area contact.

Data Table 1: Material Compatibility for this compound Storage (100 nM Solution)

MaterialEst. Recovery (4 hrs)RecommendationRisk Factor
Borosilicate Glass > 98%Highly Recommended Low
Polypropylene (PP) ~ 90-95%Acceptable (Short term)Low-Medium
Polystyrene (PS) < 65%FORBIDDEN Critical
PVC Tubing < 50%FORBIDDEN Critical
Module 2: Solubility & The "Crash-Out" Phenomenon

The Issue: this compound is practically insoluble in water.[1][2] It requires DMSO for solubilization. However, "crashing out" (micro-precipitation) occurs if the transition from 100% DMSO to aqueous buffer is too abrupt, creating invisible micro-crystals that do not block channels but reduce effective concentration.

The "Safe-Path" Dilution Protocol: Do not pipette 1 µL of Stock directly into 10 mL of buffer. The local concentration spike causes precipitation.

Visual Workflow: Anti-Precipitation Dilution Strategy

DofetilideSolubility Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Step (100 µM in 100% DMSO) Stock->Inter 1:100 (DMSO to DMSO) Precip RISK: Micro-Precipitation (Invisible to eye) Stock->Precip Direct 1:1000 into Aqueous Dilution Pre-Dilution (1 µM in 10% DMSO/Water) Inter->Dilution 1:100 (Slow addition with vortex) Final Final Assay Buffer (10 nM in 0.1% DMSO) Dilution->Final 1:100 (Aqueous Step) Precip->Final False Low Potency

Caption: Figure 1. Step-wise dilution strategy to prevent local saturation and micro-precipitation. Direct dilution from high-concentration DMSO stocks into aqueous buffer is a primary cause of batch variability.

Protocol Checklist:

  • Sonicate the Master Stock (10 mM) for 5 minutes before use. Frozen DMSO stocks can form concentration gradients.

  • Intermediate Step: Perform initial dilutions within DMSO (e.g., 10 mM -> 100 µM in DMSO).

  • The Aqueous Jump: When moving from DMSO to aqueous, ensure the DMSO concentration remains < 0.1% in the final bath to avoid vehicle effects on the channel, but ensure the drug is fully soluble before it hits the large aqueous volume.

Module 3: Functional Potency (hERG IC50 Validation)

The Issue: You observe an IC50 of 30 nM in Batch A and 10 nM in Batch B. Is Batch A impure? Analysis: this compound is a state-dependent blocker . It binds preferentially to the open and inactivated states of the hERG channel. If your voltage protocol changes (e.g., holding potential, pulse duration, or temperature), the IC50 will shift regardless of the batch.

Q: How do I validate a new batch against an old one? A: You must perform a Bridging Study using a side-by-side "Overlay Protocol."

The Bridging Protocol:

  • System: Manual Patch Clamp or High-Throughput (e.g., QPatch/SyncroPatch).

  • Conditions: 37°C (Critical: this compound is temperature sensitive; IC50 is lower at physiological temp).

  • Voltage Protocol: Standard Step-Ramp (e.g., +20mV for 2s, repolarize to -50mV).

  • Criteria: The new batch is acceptable if the IC50 falls within 0.5 log units of the historical mean and the Hill slope is between 0.8 – 1.2.

Data Table 2: Expected Electrophysiological Parameters (HEK293-hERG)

ParameterExpected Range (37°C)Warning SignPossible Cause
IC50 8 nM – 15 nM> 30 nMAdsorption, Precipitation, or Degradation
Hill Slope 1.0 ± 0.2< 0.7Impurity or Solubility Limit reached
Onset Kinetics Fast (< 3 min to steady state)Slow driftPerfusion issue or "Sticky" tubing
Module 4: Chemical Purity & QC (The Final Check)

If the physical and functional checks fail, you must assess the chemical integrity of the batch.

Q: What impurities should I look for? A: The primary synthesis pathway involves p-nitrophenyl ethylamine. Impurities often elute near the main peak.

Recommended HPLC Conditions for Purity Check:

  • Column: C18 (e.g., Phenomenex Luna or equivalent), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (60:40).

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV at 230 nm.[1]

  • Acceptance: Purity > 98%. Any single impurity > 0.5% is grounds for batch rejection.

Visual Decision Tree: Batch Validation Logic

QC_Logic Start New this compound Batch Solubility Check Solubility (Sonicate + Visual Check) Start->Solubility HPLC HPLC Purity Check (>98%?) Solubility->HPLC Clear Solution Fail_Phys TROUBLESHOOT: Adsorption/Precipitation Solubility->Fail_Phys Precipitates BioAssay Functional Assay (Bridging Study) HPLC->BioAssay Pass Fail_Chem REJECT: Chemical Impurity HPLC->Fail_Chem Fail (<98%) Pass BATCH APPROVED BioAssay->Pass IC50 within 0.5 log BioAssay->Fail_Phys IC50 Shift > 0.5 log

Caption: Figure 2. Quality Control Decision Tree for validating new this compound lots. Note that functional failure with high chemical purity usually points to experimental error (adsorption).

References
  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization.Link

  • Lee, H. C., et al. (2017).[5] "Quantitative Comparison of Effects of this compound... between Human Ex vivo Trabeculae and In silico Models." Frontiers in Physiology.Link

  • Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides and Lipophilic Drugs to Solid Surfaces of Glass and Plastic." PLOS ONE. (Demonstrates adsorption kinetics of lipophilic bases). Link

  • Hill, A. P., et al. (2019).[6] "Protocol-dependent differences in IC50 values measured in hERG assays." bioRxiv. (Explains state-dependent binding variability). Link

  • Merck Millipore. (2013). "HPLC Application Note: USP Method - this compound." (Validated HPLC protocols for purity). Link

Sources

Validation & Comparative

Dofetilide versus Amiodarone: A Comparative Study on Atrial Repolarization

[1][2][3][4][5][6][7]

Executive Summary

This guide provides a technical comparison between Dofetilide (a selective

Amiodaronereverse use-dependence

Mechanistic Profiling: Selectivity vs. Multi-Channel Blockade

The fundamental difference between these two agents lies in their "clean" versus "dirty" pharmacological profiles. This distinction is not merely academic; it drives the proarrhythmic risk profile (Torsades de Pointes) and efficacy at varying heart rates.

This compound: The Selective Agent

This compound is a potent, specific blocker of the rapid component of the delayed rectifier potassium current (



  • Consequence: Pure prolongation of Action Potential Duration (APD) without slowing conduction velocity.

Amiodarone: The Multi-Channel Agent

Amiodarone is a "broad-spectrum" ion channel blocker. It inhibits




  • Consequence: APD prolongation is balanced by calcium channel blockade, which mitigates the risk of Early Afterdepolarizations (EADs), a key trigger for Torsades de Pointes (TdP).

Visualization: Molecular Mechanism of Action

The following diagram illustrates the ion channel targets for both drugs at the cardiomyocyte membrane.

Mechanismcluster_membraneCardiomyocyte MembraneIKrIKr Channel(hERG)IKsIKs ChannelICaLL-Type Ca2+ChannelINaNa+ ChannelThis compoundThis compound(Class III)This compound->IKr High Affinity Block(IC50 ~10-30 nM)AmiodaroneAmiodarone(Multi-Class)Amiodarone->IKr BlockAmiodarone->IKs BlockAmiodarone->ICaL Block(Protective vs EADs)Amiodarone->INa Block

Figure 1: Comparative ion channel targets. Note this compound's specificity versus Amiodarone's broad spectrum.[1][2]

Electrophysiological Characterization

The critical differentiator for researchers is Reverse Use-Dependence .

The Reverse Use-Dependence Paradox

Ideally, an antiarrhythmic should prolong refractoriness more at fast heart rates (tachycardia) to terminate the arrhythmia.

  • This compound (Strong Reverse Use-Dependence): It prolongs APD significantly at slow heart rates (bradycardia) but loses efficacy at fast rates. This explains why this compound carries a high risk of TdP during sinus bradycardia or pauses.

  • Amiodarone (Low/No Reverse Use-Dependence): Its APD prolongation is relatively constant across heart rates. The concurrent block of

    
     (which accumulates at fast rates) and 
    
    
    stabilizes the repolarization reserve.
Table 1: Comparative Pharmacodynamics
ParameterThis compoundAmiodarone
Primary Target

(hERG)

,

,

,

,

-receptors


~10–30 nM~1–3

M
Reverse Use-Dependence Pronounced (Risk of TdP at low rates)Minimal (Stable efficacy)
Effect on Conduction None (Pure Class III)Slows conduction (Class I effect)
Torsades de Pointes Risk High (~0.8–3.3%)Low (< 1%)
Extracardiac Toxicity MinimalHigh (Thyroid, Lung, Liver)

Experimental Protocols

For drug development professionals, validating these properties requires rigorous assays. Below are two self-validating protocols.

Protocol A: In Vitro Isolation of (hERG) Current

Objective: Quantify drug potency on the rapid delayed rectifier potassium current using Whole-Cell Patch-Clamp.

System: HEK293 cells stably expressing hERG (Kv11.1) or isolated Guinea Pig ventricular myocytes.

  • Preparation:

    • Pipette Solution (Intracellular): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

    • Bath Solution (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).

  • Seal Formation: Establish a G

    
     seal and break into whole-cell configuration. Compensate for series resistance (
    
    
    ) > 80%.[2]
  • Voltage Protocol (The "Tail Current" Method):

    • Holding Potential: -80 mV.

    • Depolarizing Step: Step to +20 mV for 2 seconds (activates and rapidly inactivates hERG channels).

    • Repolarizing Step: Step back to -50 mV for 2 seconds.

    • Rationale: hERG channels recover from inactivation faster than they close (deactivate). This step generates a large outward "tail current" which is the most accurate measure of

      
       conductance.
      
  • Drug Application: Perfusion of this compound (start 1 nM) or Amiodarone (start 100 nM) until steady-state block is achieved (usually 5-7 mins).

  • Analysis: Measure peak tail current amplitude at -50 mV relative to baseline.

Protocol B: Ex Vivo Assessment of Reverse Use-Dependence

Objective: Determine APD prolongation at varying pacing cycle lengths (PCL).

System: Langendorff-perfused Rabbit Heart (Rabbit

  • Setup: Cannulate aorta, retrograde perfusion with Krebs-Henseleit buffer (37°C).

  • Instrumentation: Place a Monophasic Action Potential (MAP) electrode on the Left Ventricular epicardium.

  • Pacing Protocol:

    • Pace the right atrium at varying Cycle Lengths (CL): 1000ms (slow), 500ms, and 300ms (fast).

  • Data Acquisition: Record

    
     (90% repolarization duration) at baseline.
    
  • Drug Challenge: Perfuse this compound (10 nM).

  • Validation Criteria:

    • Reverse Use-Dependence: If

      
       increases by >20% at CL=1000ms but <5% at CL=300ms, the drug exhibits reverse use-dependence.
      
Visualization: Experimental Workflow

The following flowchart details the decision logic for the Patch-Clamp assay.

ProtocolStartStart ExperimentSealGiga-Ohm SealFormationStart->SealBreakInWhole-CellAccessSeal->BreakInQCQC Check:Rs < 10 MΩ?BreakIn->QCProtocolVoltage Protocol:+20mV to -50mVQC->ProtocolPassDiscardDiscard CellQC->DiscardFailPerfusionDrug Perfusion(Steady State)Protocol->PerfusionAnalysisMeasure TailCurrent InhibitionPerfusion->Analysis

Figure 2: Workflow for hERG tail current isolation. Strict QC on series resistance (Rs) is vital for accurate voltage clamping.

Conclusion: Selection in Drug Development

For researchers designing new chemical entities (NCEs):

  • If the goal is AF conversion: Pure

    
     block (this compound-like) is highly effective but necessitates a strategy to mitigate reverse use-dependence.
    
  • If the goal is safety: A "dirty" profile (Amiodarone-like) is superior for preventing TdP, but the moiety causing organ toxicity (iodine in Amiodarone) must be eliminated (e.g., Dronedarone strategy).

  • The Gold Standard: The ideal atrial antiarrhythmic would block

    
     (atrium-specific) or exhibit forward use-dependence (more effective at fast rates), a property currently lacking in this compound.
    

References

  • Comparison of this compound versus Amiodarone. European Heart Journal. (2000). Intravenous this compound is significantly more effective than amiodarone in restoring sinus rhythm but carries higher TdP risk.[3][4]

  • Comparative Efficacy of this compound Versus Amiodarone in Patients With Atrial Fibrillation. JACC: Clinical Electrophysiology. (2021).[5] Long-term maintenance of sinus rhythm is comparable between the two agents when initiated properly.[5][2]

  • Mechanism of Action and Safety Profile. Dr. Oracle / FDA Data. (2025). This compound is a selective Class III agent; Amiodarone blocks Classes I, II, III, and IV.[1]

  • Whole-Cell Patch-Clamp Recording Protocols. Axol Bioscience. Methodologies for voltage-clamp configuration and ion channel isolation.

  • Safety of Rapid Switching from Amiodarone to this compound. American College of Cardiology. (2020). Clinical management of drug transition and interaction risks.

Validation of a novel IKr blocker using Dofetilide as a reference compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid component of the delayed rectifier potassium current (


), mediated by the hERG channel (Kv11.1), is a primary determinant of cardiac repolarization. While hERG inhibition is a known liability for drug-induced Torsades de Pointes (TdP), selective 

blockade remains a valid therapeutic strategy for Class III anti-arrhythmics.

This guide details the validation of a novel


 blocker ("Candidate N-24") using Dofetilide  as the reference standard. This compound is chosen for its high selectivity and state-dependent binding profile, making it the requisite benchmark for validating assay sensitivity and kinetic fidelity under ICH S7B and CiPA (Comprehensive In Vitro Proarrhythmia Assay) guidelines.

Mechanistic Rationale: The Gold Standard

To validate a new compound, one must first validate the system. This compound serves as the "truth" signal in this experimental design due to two specific properties:

  • Selectivity: Unlike Sotalol (which has beta-blocking activity) or Amiodarone (multi-channel block), this compound is a potent, specific blocker of

    
     with no significant affinity for 
    
    
    
    ,
    
    
    , or
    
    
    at therapeutic concentrations.
  • State-Dependence (Trapping): this compound binds preferentially to the open and inactivated states of the hERG channel and can become "trapped" in the pore upon repolarization. This kinetic signature is critical for benchmarking a novel compound's arrhythmogenic risk profile.

Diagram: hERG Gating and this compound Interaction

The following diagram illustrates the state-dependent binding mechanism that the assay must reproduce to be considered valid.

hERG_Mechanism Closed Closed State (Resting) Open Open State (Activated) Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated State (Depolarized) Open->Inactivated Fast Inactivation Blocked Blocked State (Drug Bound) Open->Blocked this compound Binding Inactivated->Open Recovery Inactivated->Blocked High Affinity Binding

Caption: this compound preferentially binds to Open and Inactivated states, stabilizing the non-conducting Blocked state.

Experimental Design Strategy

The validation follows a "Tiered Fidelity" approach. We do not jump immediately to high-throughput screening. We utilize Manual Patch Clamp (MPC) as the decisive filter.

The Validation Workflow

This workflow ensures that the biological system (CHO-hERG cells) is responding correctly to the reference (this compound) before the novel candidate is evaluated.

Validation_Workflow cluster_0 System Qualification cluster_1 Candidate Profiling Cells CHO-hERG Stability Check (Seal > 1 GΩ) RefRun Reference Run: This compound (30 nM) Cells->RefRun QC QC Check: >50% Block Observed? RefRun->QC QC->Cells Fail (Recalibrate) Test Test Candidate N-24 (5-point concentration) QC->Test Pass Wash Washout Analysis (Reversibility) Test->Wash

Caption: Sequential workflow requiring this compound sensitivity confirmation prior to candidate testing.

Detailed Protocol: Manual Patch Clamp (MPC)[1]

Objective: Determine the


 and binding kinetics of Candidate N-24 relative to this compound.
A. Biological System[2][3][4][5][6][7][8][9]
  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing hERG (Kv11.1).

  • Culture Conditions: Maintain at 37°C, 5% CO2. Detach using Detachin™ to preserve membrane integrity (avoid harsh trypsinization which degrades ion channels).

B. Electrophysiology Setup
  • Mode: Whole-cell voltage clamp.[1]

  • Temperature: 35°C ± 1°C .

    • Expert Insight: Do not run this assay at room temperature (22°C). This compound block is temperature-dependent.[1] Running at 22°C will shift the

      
       and alter the activation kinetics, rendering the safety margin calculation invalid for human translation.
      
C. Voltage Protocol (The "Standard" Step-Tail)

To elicit hERG tail currents (where


 is measured):
  • Holding Potential: -80 mV.

  • Depolarizing Step: Step to +20 mV for 2-5 seconds (activates and rapidly inactivates channels).

  • Repolarizing Step: Step to -50 mV for 2-5 seconds (removes inactivation, revealing the large "tail" current).

  • Inter-sweep Interval: 15 seconds (allows drug equilibration).

D. Application Sequence
  • Stabilization: Establish whole-cell configuration. Wait 3-5 minutes for current run-down to stabilize (<5% change over 2 mins).

  • Vehicle Control: Perfuse bath solution (0.1% DMSO) for 5 minutes.

  • Reference (this compound): Apply 30 nM this compound (approx.

    
     range).[2][3][1][4]
    
  • Test Compound: In separate cells, apply Candidate N-24 in ascending concentrations (e.g., 1, 10, 100, 1000 nM).

Data Interpretation & Comparison

The following table synthesizes the expected performance of the Reference (this compound) versus the target profile of a viable Novel Candidate.

Comparative Metrics Table
MetricReference: this compoundTarget: Novel Candidate (N-24)Interpretation
hERG IC50 (37°C) 10 - 30 nM > 10 µM (for safety) OR ~20 nM (for efficacy)If N-24 is designed as an anti-arrhythmic, potency should match this compound. If N-24 is a non-cardiac drug, IC50 should be high (low risk).
Hill Slope (h) 1.0 - 1.4 ~1.0 A slope > 1.5 suggests cooperative binding or multiple binding sites; < 0.8 suggests negative cooperativity or solubility issues.
Onset of Block Slow (mins) Context Dependent This compound requires channel opening to bind. Fast onset might indicate closed-state block (less specific).
Trapping High (>90%) Low (<20%) Critical Safety Parameter. High trapping correlates with higher TdP risk. If N-24 is a safety candidate, it should show high "washout" capability.
Voltage Dependence Rectification Check I-V curve This compound block increases at depolarized potentials.
Calculating the Safety Margin

The "Redfern Margin" is the standard calculation for safety pharmacology:



  • This compound: Has a low safety margin (approx 1-5x) because its therapeutic mechanism is hERG block.

  • Novel Candidate: If N-24 is NOT an anti-arrhythmic, you require a margin > 30x (ideally >100x) to proceed to clinical trials.

Troubleshooting & Quality Control

The "Run-Down" Artifact

hERG currents naturally decrease (run-down) over time in patch clamp recordings.

  • Correction: You must normalize the drug effect against the vehicle control run-down.

  • Formula:

    
    
    
Solubility Issues

This compound is "sticky."

  • System Check: If your washout phase takes >20 minutes or never returns to baseline, check your perfusion tubing. Use glass-lined or Teflon tubing rather than standard PVC to minimize adsorption.

References

  • ICH Harmonised Tripartite Guideline. (2005). The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals (S7B).

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[3] hERG potassium channels: drug targets for repolarization disorders.[3] Nature, 440(7083), 463–469.

  • FDA. (2022). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential - Questions and Answers.

  • Milnes, J. T., et al. (2010). Blockade of HERG potassium channels by the class III antiarrhythmic agent this compound: voltage- and frequency-dependent effects. Journal of Pharmacological and Toxicological Methods.[5][6]

  • CiPA Initiative. (2023). Comprehensive In Vitro Proarrhythmia Assay (CiPA) Updates.

Sources

Dofetilide vs. Ibutilide: Mechanisms of Terminating Atrial Flutter

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Pure" vs. The "Dual" Agent

In the pharmacological management of Atrial Flutter (AFL), Class III antiarrhythmics remain the cornerstone of chemical cardioversion. While both Dofetilide and Ibutilide prolong the action potential duration (APD) to extinguish reentrant circuits, their molecular mechanisms diverge significantly.

  • This compound acts as a pure surrogate for

    
     blockade. Its efficacy relies entirely on inhibiting the rapid component of the delayed rectifier potassium current (hERG channel).
    
  • Ibutilide functions as a dual-action agent . It combines potent

    
     blockade with the unique activation of a slow, non-inactivating inward sodium current (
    
    
    
    ).

This guide dissects the electrophysiological causality of these mechanisms, providing experimental protocols to validate their distinct behaviors in drug development pipelines.

Mechanistic Deep Dive: Termination of Reentry

Atrial flutter is typically a macro-reentrant tachycardia dependent on a "wavelength" of excitation (


). To terminate AFL, a drug must extend the effective refractory period (ERP) sufficiently to close the excitable gap, causing the wavefront to collide with refractory tissue.
This compound: The Specific

Antagonist

This compound binds to the intracellular pore region of the hERG (Kv11.1) channel.[1][2][3][4][5] By blocking potassium efflux during Phase 3 of the action potential, it delays repolarization.

  • Mechanism: High-affinity blockade of open and inactivated hERG states.[6]

  • Limitation: Exhibits marked Reverse Use-Dependence (RUD) . Its efficacy diminishes at higher heart rates (tachycardia) because the diastolic interval—critical for drug binding/unbinding kinetics—shortens, and accumulation of block is less efficient than in bradycardia.

Ibutilide: The Dual-Action Synergist

Ibutilide’s superiority in acute cardioversion rates stems from its ability to attack repolarization from two angles:

  • 
     Blockade:  Similar to this compound, it blocks hERG channels (nanomolar potency).
    
  • 
     Activation:  It slows the inactivation of the sodium channel or activates a window current during the plateau phase. This inward positive current counteracts repolarizing K+ currents, further prolonging APD.
    
  • Advantage: The

    
     component is less dependent on heart rate than 
    
    
    
    blockade, potentially mitigating the loss of efficacy seen with pure Class III agents during rapid AFL.
Pathway Visualization

MechanismComparison This compound This compound IKr hERG Channel (I_Kr) This compound->IKr Inhibits (High Specificity) Ibutilide Ibutilide Ibutilide->IKr Inhibits INa Slow Inward Na+ (I_Na-s) Ibutilide->INa Activates/Prolongs Repol Phase 3 Repolarization (Delayed) IKr->Repol Reduced K+ Efflux INa->Repol Increased Na+ Influx (Plateau Extension) Refractory Effective Refractory Period (ERP) ↑ Repol->Refractory Wavelength Reentrant Wavelength (λ > Circuit Length) Refractory->Wavelength Extends Termination AFL Termination Wavelength->Termination Closes Excitable Gap

Figure 1: Comparative signaling pathways. This compound relies solely on K+ inhibition, while Ibutilide recruits inward Na+ current to synergistically prolong refractoriness.

Experimental Validation Data

The following table synthesizes key electrophysiological parameters derived from patch-clamp studies (HEK293/hERG models) and clinical conversion rates.

FeatureThis compoundIbutilideSignificance
Primary Target

(hERG)

+

Ibutilide targets two currents.
hERG IC50 ~10–15 nM~20 nMComparable potency against hERG.

Effect
NoneActivates at ~10 nMUnique differentiator for Ibutilide.
Reverse Use-Dependence PronouncedPresent, but bluntedIbutilide retains more efficacy at fast rates.[7]
AFL Conversion Rate ~70–75%~75–87%Ibutilide shows slightly higher acute efficacy.
TdP Risk ~0.8 – 3.3%~4 – 8%Ibutilide carries higher acute proarrhythmic risk.

Note on Data: IC50 values are protocol-dependent. Values cited reflect whole-cell patch clamp at physiological temperature (37°C).

Detailed Methodologies

To validate these mechanisms in a drug development setting, two distinct patch-clamp protocols are required.

Protocol A: Quantifying

Blockade (Both Agents)

Objective: Determine the IC50 for hERG channel inhibition.[1][2][3][6][8][9]

  • Cell System: HEK293 cells stably transfected with Kv11.1 (hERG).

  • Solutions:

    • Pipette: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).

    • Bath: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates and inactivates channels).

    • Repolarize to -50 mV for 2 seconds (releases inactivation, generating large tail current).

  • Measurement: Measure peak tail current amplitude at -50 mV before and after drug application.

  • Analysis: Fit concentration-response curves using the Hill equation.

Protocol B: Isolating the Slow Inward Sodium Current (Ibutilide Specific)

Objective: Isolate the


 component, which is often masked by the much larger transient 

and K+ currents.
  • Cell System: Guinea pig ventricular myocytes (native expression) or Nav1.5 transfected CHO cells.

  • Blockade Cocktail:

    • Use Cesium (Cs+) in the pipette to block K+ currents (

      
      , 
      
      
      
      ,
      
      
      ).
    • Use Nifedipine (10 µM) in the bath to block L-type Ca2+ current (

      
      ).
      
  • Voltage Protocol (Ramp):

    • Hold at -100 mV.

    • Step to -10 mV for 500 ms (inactivates fast

      
      ).
      
    • Apply a slow voltage ramp (e.g., 50 mV/s) back to -100 mV.

  • Detection: Ibutilide will induce a "hump" or deviation in the ramp current corresponding to the window current of sodium channels that fail to inactivate or reactivate.

  • Validation: The current must be sensitive to Tetrodotoxin (TTX).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Protocols Select Protocol Isolation Cell Isolation (HEK293 / Myocytes) Config Whole-Cell Configuration Isolation->Config P1 Protocol A: I_Kr (Tail Current @ -50mV) Config->P1 Standard P2 Protocol B: I_Na-s (Cs+ Pipette + TTX) Config->P2 Ibutilide Specific Perfusion Drug Perfusion (this compound / Ibutilide) P1->Perfusion P2->Perfusion Analysis IC50 & Current Density Analysis Perfusion->Analysis

Figure 2: Step-by-step patch clamp workflow for differentiating pure IKr blockers from mixed-action agents.

References
  • Roden, D. M. (2024).[4] Antiarrhythmic Drugs.[1][4][5][7][9][10][11][12][13][14][15] In: Braunwald’s Heart Disease. Elsevier.

  • Yang, T., et al. (1996). "Ibutilide, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells." Circulation Research.

  • Murray, K. T. (1998). "Ibutilide." Circulation.

  • Torp-Pedersen, C., et al. (1999). "this compound in patients with congestive heart failure and left ventricular dysfunction." New England Journal of Medicine.

  • Volgman, A. S., et al. (1998). "Conversion efficacy of intravenous ibutilide compared with intravenous amiodarone in patients with recent-onset atrial fibrillation and atrial flutter." Journal of the American College of Cardiology.

Sources

How does Dofetilide's safety profile compare to newer generation antiarrhythmics?

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Dofetilide’s safety profile relative to newer generation antiarrhythmics, specifically designed for drug development professionals. It synthesizes clinical data with mechanistic insights and experimental protocols.

Executive Summary: The "Pure" Blockade Paradox

This compound (Class III) represents a pivotal case study in cardiac pharmacology. Designed as a highly selective


 (hERG) blocker to avoid the extracardiac toxicity of Amiodarone, it succeeded in efficacy but failed to eliminate proarrhythmic risk. Its safety profile is defined by reverse rate-dependence  and a significant risk of Torsades de Pointes (TdP)  (0.8%–3.3%), necessitating mandatory inpatient initiation.

Newer generation agents (e.g., Dronedarone, Vernakalant, Ranolazine) and investigational atrial-selective drugs utilize multichannel blockade (inward currents


, 

) to offset repolarization instability. This guide dissects the mechanistic divergence that makes newer agents safer and outlines the experimental protocols required to validate these safety margins.

Mechanistic Divergence: Why "Cleaner" Isn't Safer

The fundamental safety flaw of this compound is its selectivity. By blocking only the outward potassium current (


), it leaves inward depolarizing currents (

,

) unopposed during the plateau phase.
The Repolarization Reserve Hypothesis
  • This compound (Pure Class III): Blocks

    
    
    
    
    
    Prolongs Action Potential Duration (APD)
    
    
    Excessive
    
    
    entry via
    
    
    
    
    Early Afterdepolarizations (EADs)
    
    
    TdP .
  • Newer Agents (Balanced Blockade):

    • Dronedarone/Amiodarone: Blocks

      
       + 
      
      
      
      +
      
      
      . The
      
      
      block prevents EAD formation despite APD prolongation.
    • Ranolazine: Blocks

      
       + 
      
      
      
      (Late Sodium).[1] Blocking late
      
      
      reduces intracellular
      
      
      /
      
      
      loading, stabilizing the membrane.
Visualization: Ion Channel Blockade & Proarrhythmia

G This compound This compound (Pure IKr Block) IKr IKr Inhibition (Repolarization Delay) This compound->IKr NewGen Newer Agents (Dronedarone/Ranolazine) NewGen->IKr Balanced Inward Current (ICaL / INaL) Blockade NewGen->Balanced concurrent block Inward Inward Current (ICaL / INaL) Unopposed IKr->Inward dominates plateau EAD Early After- Depolarizations (EADs) Inward->EAD Ca2+ overload Stability Membrane Stability (No EADs) Balanced->Stability offsets delay TdP Torsades de Pointes (Arrhythmia) EAD->TdP Safety Preserved Safety Profile Stability->Safety

Figure 1: Mechanistic pathway distinguishing the proarrhythmic risk of pure IKr blockers vs. multichannel blockers.

Clinical Safety Profile Comparison

The following data aggregates pivotal trials (DIAMOND, ATHENA, EURIDIS) and post-market safety surveillance.

FeatureThis compound Dronedarone Vernakalant Ranolazine (Off-label AF)
Primary Target

(High Selectivity)
Multichannel (

)
Atrial-selective (

)

TdP Risk 0.8% – 3.3% (Dose-dependent)<0.1% (Rare)Rare (Not typically associated)Rare (Reduces TdP risk)
Renal Dependency Critical (100% renal clearance)Low (Metabolic clearance)LowModerate
Initiation Protocol Mandatory 3-Day Hospitalization OutpatientIV infusion (Hospital)Outpatient
Mortality Signal Neutral (DIAMOND trial)Reduced CV hospitalization (ATHENA)NeutralNeutral
Key Contraindication QTc > 440ms, Renal FailureNYHA Class IV HF, Permanent AFSevere Aortic StenosisLiver Cirrhosis

Key Insight: this compound is more effective than Dronedarone for maintenance of sinus rhythm but carries a "black box" safety liability that newer agents mitigate through multichannel effects.

Experimental Protocols for Safety Assessment

To validate the safety advantage of a new candidate over this compound, researchers must utilize protocols that detect repolarization instability rather than just QT prolongation.

Protocol A: The CiPA Paradigm (In Vitro)

The Comprehensive In Vitro Proarrhythmia Assay (CiPA) replaces the simple hERG screen.

  • High-Throughput Patch Clamp: Measure effects on 7 ion channels (

    
    ).
    
  • In Silico Modeling: Integrate data into the O'Hara-Rudy ventricular cell model to predict "qNet" (net charge).

    • This compound Result: Low qNet (High Risk).

    • Safe Candidate: High qNet (Balanced inward/outward block).

Protocol B: Differentiating J-Tpeak vs. Tpeak-Tend (Clinical/Translational)

This ECG biomarker analysis differentiates pure hERG blockers from multichannel blockers.[2]

  • Rationale: Pure hERG block (this compound) prolongs both early (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) and late (
    
    
    
    ) repolarization.[3] Multichannel blockers (Verpamil, Ranolazine) shorten early repolarization (
    
    
    ) due to inward current block.
  • Workflow:

    • Subject Selection: Healthy volunteers or instrumented canine models.

    • Dosing: Administer therapeutic and supratherapeutic doses.

    • Measurement:

      • 
        :  Interval from J-point to T-wave peak (Early repolarization).[2]
        
      • 
        :  Interval from T-wave peak to end (Late repolarization/Dispersion).
        
    • Analysis: A safe drug will show stable or shortened

      
       despite QT prolongation.
      
Protocol C: TRIaD Assay (Preclinical)

Assess T riangulation, R everse use dependence, I nstability, and D ispersion.

  • System: Langendorff-perfused rabbit heart or human iPSC-CMs.

  • Stimulation: Pacing at slow (1 Hz) and fast (0.2 Hz) rates.

  • Endpoint:

    • Reverse Use Dependence: Does APD prolong more at slow rates? (this compound signature = YES).

    • Triangulation: Does the AP phase 3 become triangular? (Precursor to EADs).

Safety Screening Workflow

The following workflow illustrates how to position a new compound against this compound during Lead Optimization.

SafetyWorkflow Start New Candidate (Lead Optimization) hERG hERG IC50 Screen (Standard) Start->hERG Decision1 hERG Block > Therapeutic Cmax? hERG->Decision1 MultiChannel Multichannel Screen (Nav1.5-Late, Cav1.2) Decision1->MultiChannel Block Present OutcomeSafe Balanced Profile (Low TdP Risk) Decision1->OutcomeSafe No Block InSilico In Silico APD Modeling (CiPA / qNet) MultiChannel->InSilico Triad TRIaD Assay (Langendorff/iPSC-CM) InSilico->Triad Triad->OutcomeSafe No Triangulation No Rev-Dep OutcomeRisk This compound-like Profile (High TdP Risk) Triad->OutcomeRisk Triangulation + Rev-Dep

Figure 2: Integrated safety screening workflow for differentiating benign QT prolongation from proarrhythmic risk.

References

  • Comparison of this compound and Dronedarone (Clinical Efficacy/Safety)

    • Title: Comparison of the effectiveness and side effects of this compound and dronedarone in the treatment of atrial fibrill
    • Source: F1000Research (2016).[4]

    • URL:[Link]

  • This compound TdP Mechanism & Incidence

    • Title: Safety of this compound in stable patients and investigating traits of susceptibility to torsade de pointes.[5][6]

    • Source: Journal of Arrhythmia (2024).
    • URL:[Link]

  • Differentiating Multichannel Block (J-Tpeak Protocol)

    • Title: Differentiating drug-induced multichannel block on the electrocardiogram: randomized study of this compound, quinidine, ranolazine, and verapamil.[3][7]

    • Source: Clinical Pharmacology & Therapeutics (2014).[7]

    • URL:[Link]

  • CiPA and In Silico Modeling

    • Title: In silico models for evalu
    • Source: Progress in Biophysics and Molecular Biology (2020).
    • URL:[Link]

  • Comparative Effectiveness (this compound vs. Amiodarone/Sotalol)

    • Title: Comparative effectiveness of antiarrhythmic drugs for rhythm control of atrial fibrillation.[4][8][9][10][11][12][13]

    • Source: Journal of Cardiology (2015).
    • URL:[Link]

Sources

Validating iPSC-CMs for Predicting Dofetilide Cardiotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of cardiotoxicity is a critical hurdle in drug development, with unforeseen cardiac adverse effects being a leading cause of costly late-stage failures and post-market withdrawals.[1] Dofetilide, a potent antiarrhythmic agent, serves as a crucial benchmark for assessing the predictive power of new in vitro models due to its well-characterized risk of inducing Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.[2][3] This guide provides an in-depth, evidence-based comparison of using human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) against other models for predicting this compound-induced cardiotoxicity.

The Challenge: this compound and the Imperative for Predictive Models

This compound exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[3][4][5] This blockade prolongs the cardiac action potential, a therapeutic action at controlled doses. However, excessive prolongation can lead to early afterdepolarizations (EADs) and TdP.[3][6] The narrow therapeutic window of this compound underscores the need for highly sensitive and specific preclinical models that can accurately predict proarrhythmic risk.

This compound's Mechanism of Action on the hERG Channel

This compound This compound hERG hERG (IKr) Channel This compound->hERG Blocks APD Action Potential Duration (APD) This compound->APD Prolongs Repolarization Cardiac Repolarization hERG->Repolarization Mediates Repolarization->APD Shortens EAD Early Afterdepolarizations (EADs) APD->EAD Excessive Prolongation Leads to TdP Torsades de Pointes (TdP) EAD->TdP Can Trigger

Caption: this compound's mechanism of inducing cardiotoxicity.

iPSC-Cardiomyocytes: A Human-Relevant In Vitro Platform

Human iPSC-CMs have emerged as a promising tool for cardiotoxicity screening due to their human genetic background and ability to recapitulate key electrophysiological properties of native cardiomyocytes.[7][8] Unlike immortalized cell lines or animal models, iPSC-CMs can be derived from healthy individuals or patients with specific genetic predispositions, offering a unique platform for personalized medicine and disease modeling.[7][9]

Key Advantages of iPSC-CMs:
  • Human Relevance: They are of human origin, expressing human-specific ion channels and exhibiting human-like electrophysiological responses.[7]

  • Patient-Specific Modeling: iPSC-CMs can be generated from individual patients, allowing for the investigation of genetic predispositions to drug-induced arrhythmias.[7][9]

  • Predictive Power: Multiple studies have demonstrated the ability of iPSC-CMs to predict the proarrhythmic potential of drugs, including this compound.[10][11][12]

  • High-Throughput Screening: The technology is amenable to high-throughput screening formats, enabling the early assessment of numerous compounds.[13]

Comparative Analysis: iPSC-CMs vs. Alternative Models

The validation of iPSC-CMs for predicting this compound cardiotoxicity necessitates a critical comparison with established and alternative models.

ModelAdvantagesDisadvantages with Respect to this compound Cardiotoxicity
Human iPSC-CMs - Human-specific ion channel expression and kinetics.- Can be derived from diverse genetic backgrounds.- Amenable to high-throughput screening.[13]- Demonstrated high accuracy in predicting cardiotoxicity.[14]- Immature phenotype compared to adult cardiomyocytes.[15][16]- Batch-to-batch variability can be a concern.[12]- Spontaneous beating can introduce variability.
Animal Models (e.g., rabbit, dog, guinea pig) - Intact physiological system.- Established regulatory acceptance.- Species differences in ion channel expression and cardiac physiology can lead to poor prediction of human responses.[17]- Ethical considerations and high cost.
hERG-Transfected Cell Lines (e.g., HEK293, CHO) - Isolate the effect on a single ion channel.- High-throughput and cost-effective.- Lack the complex interplay of other cardiac ion channels, leading to a high rate of false positives.[18]- Do not provide a complete picture of proarrhythmic risk.
Primary Cardiomyocytes (animal-derived) - More mature phenotype than iPSC-CMs.- Limited availability and short-term viability in culture.- Species differences remain a significant issue.[17]

A study comparing different cell models found that iPSC-CMs had the highest accuracy (88.5%) in identifying known cardiotoxic compounds compared to neonatal rat cardiomyocytes (75.5%) and H9C2 cells (69.3%).[14]

Experimental Validation: Predicting this compound's Effects in iPSC-CMs

The proarrhythmic effects of this compound are readily detectable in iPSC-CMs through various electrophysiological assays.

Experimental Workflow for this compound Cardiotoxicity Assessment

cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_output Output iPSC_CM_Culture Culture & Differentiate iPSC-CMs Plating Plate iPSC-CMs on MEA plates or coverslips iPSC_CM_Culture->Plating Dofetilide_Admin Administer this compound (Concentration Gradient) Plating->Dofetilide_Admin Data_Acquisition Record Electrophysiological Data (MEA, Patch-Clamp, Calcium Imaging) Dofetilide_Admin->Data_Acquisition APD_Analysis Analyze Action Potential Duration (APD) Data_Acquisition->APD_Analysis EAD_Analysis Detect Early Afterdepolarizations (EADs) Data_Acquisition->EAD_Analysis Beat_Rate_Analysis Assess Beat Rate and Rhythm Data_Acquisition->Beat_Rate_Analysis Risk_Assessment Proarrhythmic Risk Assessment APD_Analysis->Risk_Assessment EAD_Analysis->Risk_Assessment Beat_Rate_Analysis->Risk_Assessment

Caption: Workflow for assessing this compound cardiotoxicity in iPSC-CMs.

Expected Outcomes with this compound:
  • Prolongation of Action Potential Duration (APD): this compound induces a concentration-dependent prolongation of the APD in iPSC-CMs.[2]

  • Induction of Early Afterdepolarizations (EADs): At higher concentrations, this compound can trigger EADs, which are cellular precursors to TdP.[6]

  • Arrhythmic Beating: Irregular beating patterns and arrhythmias are observed in iPSC-CMs exposed to proarrhythmic concentrations of this compound.[2]

Studies have shown that in vitro arrhythmias in iPSC-CMs occurred at this compound doses ≥ 2 nM, which is around the maximum concentration observed in clinical trials.[2] Furthermore, a hazard scoring system correctly identified this compound at 3 nM as having a very high or high hazard in 94% of cases.[12]

Detailed Experimental Protocol: Microelectrode Array (MEA) Assay

The MEA assay is a medium- to high-throughput method for assessing the electrophysiological effects of compounds on iPSC-CMs.[19]

Objective: To measure changes in field potential duration (FPD), an indicator of APD, and detect arrhythmias in iPSC-CMs following this compound treatment.

Materials:

  • Cryopreserved human iPSC-CMs

  • MEA plates (e.g., 48- or 96-well)

  • iPSC-CM maintenance medium

  • This compound stock solution

  • MEA recording system

Procedure:

  • Cell Plating:

    • Thaw cryopreserved iPSC-CMs according to the manufacturer's protocol.

    • Plate the cells onto fibronectin-coated MEA plates at a recommended density to form a spontaneously beating monolayer.

    • Culture the cells for at least 7-10 days to allow for recovery and maturation, with regular media changes.

  • Baseline Recording:

    • Acclimate the MEA plate in the recording system at 37°C and 5% CO2.

    • Record baseline field potentials for at least 10 minutes to ensure a stable, rhythmic beat rate.

  • Compound Addition:

    • Prepare serial dilutions of this compound in pre-warmed maintenance medium.

    • Carefully add the this compound solutions to the wells, starting with the lowest concentration. Include a vehicle control.

  • Post-Dose Recording:

    • Record the electrophysiological activity for a defined period (e.g., 30 minutes) after each compound addition.

  • Data Analysis:

    • Analyze the recorded data to determine the FPD, beat rate, and the incidence of arrhythmic events such as EADs.

    • Correct the FPD for changes in beat rate (FPDc) using a correction formula (e.g., Fridericia's or Bazett's).

    • Plot the concentration-response curves for FPDc prolongation.

The Comprehensive in Vitro Proarrhythmia Assay (CiPA) Initiative

The CiPA initiative, a collaboration between regulatory agencies, industry, and academia, aims to develop a new paradigm for assessing proarrhythmic risk.[20][21] A key component of CiPA is the use of iPSC-CMs to provide an integrated assessment of a drug's effects on multiple ion channels.[20][21][22] A multisite validation study of 28 drugs with known TdP risk demonstrated the utility of iPSC-CMs in detecting proarrhythmic effects, with minimal influence from the cell line, test site, or platform used.[23] This further solidifies the role of iPSC-CMs as a reliable tool for cardiac safety assessment.

Limitations and Future Directions

Despite their significant advantages, it is crucial to acknowledge the limitations of iPSC-CMs. Their immature phenotype, characterized by differences in ion channel expression and calcium handling compared to adult cardiomyocytes, can sometimes lead to responses that are not fully representative of the adult human heart.[15][16] For instance, the spontaneous beating of iPSC-CMs is driven by an ion current (If) that is not prominent in adult ventricular cardiomyocytes.[24]

Future efforts are focused on:

  • Improving Maturation: Developing protocols to enhance the structural and functional maturity of iPSC-CMs.[17]

  • Standardization: Establishing standardized protocols for differentiation, culture, and analysis to improve inter-laboratory reproducibility.[25]

  • Advanced Models: Utilizing 3D culture systems and co-cultures with other cardiac cell types (e.g., fibroblasts, endothelial cells) to better mimic the native heart tissue.[19]

Conclusion

Human iPSC-CMs represent a significant advancement in preclinical cardiotoxicity testing. Their ability to accurately predict the proarrhythmic effects of this compound, a known high-risk compound, validates their use as a powerful and human-relevant in vitro model. While challenges related to immaturity and variability remain, ongoing research and initiatives like CiPA are paving the way for the broader adoption of iPSC-CMs in drug development, ultimately contributing to the development of safer medicines.

References

  • Establishment and validation of a torsade de pointes prediction model based on human iPSC‑derived cardiomyocytes - Spandidos Publications. (2022-12-09).
  • Full article: Using induced pluripotent stem cells for drug discovery in arrhythmias.
  • Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes as an in vitro model in toxicology: strengths and weaknesses for hazard identification and risk characterization | Request PDF - ResearchGate. (2025-08-10).
  • Cardiotoxicity of Antineoplastic Therapies and Applications of Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC - PubMed Central. (2021-10-21).
  • Abstract 14393: Deep Learning and Patient-Derived hiPSC Cardiomyocytes to Predict Drug Proarrhythmia | Circulation - American Heart Association Journals. (2021-11-08).
  • Building Multi-Dimensional Induced Pluripotent Stem Cells-Based Model Platforms to Assess Cardiotoxicity in Cancer Therapies - Frontiers. (2021-02-17).
  • Advanced Cardiovascular Toxicity Screening: Integrating Human iPSC-Derived Cardiomyocytes with In Silico Models | bioRxiv. (2024-06-22).
  • iPSC-cardiomyocytes in the preclinical prediction of candidate pharmaceutical toxicity. (2024-02-27).
  • iPSC derived cardiomyocytes for cardiac toxicity assessment | Innovation Platform - NC3Rs.
  • Drug Development and the Use of Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Disease Modeling and Drug Toxicity Screening - PMC - PubMed Central.
  • 2D and 3D iPSC-CM models for studying cardiac toxicity and disease - Insights.bio. (2025-04-08).
  • Development of a Human iPSC Cardiomyocyte-Based Scoring System for Cardiac Hazard Identification in Early Drug Safety De-risking - PubMed Central. (2018-12-11).
  • hiPSCs Derived Cardiac Cells for Drug and Toxicity Screening and Disease Modeling: What Micro- Electrode-Array Analyses Can Tell Us - PMC - NIH.
  • iPSC derived Cardiomyocytes for Predicting and Removing Drug Cardiotoxicity - YouTube. (2020-10-09).
  • Cardiomyocytes from human iPSCs are valuable tools to assess non-clinical cardiotoxicity. (2023-01-11).
  • Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) for modeling cardiac arrhythmias: strengths, challenges and potential solutions - Frontiers.
  • Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC - NIH.
  • Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC - NIH. (2022-03-16).
  • Use of Human iPSC-CMs in Nonclinical Regulatory Studies for Cardiac Safety Assessment. (2022-09-13).
  • Individual induced pluripotent stem cell cardiomyocytes (iPSC‐CMs) drug... - ResearchGate.
  • Human induced pluripotent stem cell‐derived versus adult cardiomyocytes: an in silico electrophysiological study on effects of ionic current block - PubMed Central.
  • This compound - StatPearls - NCBI Bookshelf - NIH. (2025-02-06).
  • Challenges and innovation: Disease modeling using human-induced pluripotent stem cell-derived cardiomyocytes - PMC - PubMed Central. (2022-08-12).
  • International Multisite Study of Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Drug Proarrhythmic Potential Assessment - PMC - NIH. (2018-09-25).
  • Molecular Determinants of this compound Block of HERG K+ Channels | Circulation Research.
  • Human induced pluripotent stem cell-derived cardiomyocytes as an electrophysiological model: Opportunities and challenges—The Hamburg perspective - Frontiers.
  • Comparative analysis of the cardiomyocyte differentiation potential of induced pluripotent stem cells reprogrammed from human atrial or ventricular fibroblasts - PMC - NIH. (2023-02-10).
  • CiPA Validation of Human iPSC-derived Cardiomyocytes Using MEA Recording – Assessment of 28 Blinded Compounds - Frontiers. (2019-01-17).
  • Merits and challenges of iPSC-derived organoids for clinical applications - Frontiers.
  • High affinity open channel block by this compound of HERG expressed in a human cell line - PubMed.
  • CiPA validation study model 1-based predicted probabilities of... - ResearchGate.
  • Comparative analysis of the cardiomyocyte differentiation potential of induced pluripotent stem cells reprogrammed from human atrial or ventricular fibroblasts - PMC - NIH. (2023-02-10).
  • Molecular determinants of this compound block of HERG K+ channels - PubMed - NIH. (1998-02-23).
  • Acute Electrocardiographic Changes Coincident With this compound Overdose and Acute Coronary Syndrome - PMC - NIH. (2024-11-20).
  • Mechanistic Model-Informed Proarrhythmic Risk Assessment of Drugs: Review of the "CiPA" Initiative and Design of a Prospective Clinical Validation Study - PubMed.
  • CiPA: Cardiac Safety Studies - Axion BioSystems.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Dofetilide Disposal: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the entire lifecycle of a chemical compound, including its final disposition, demands our rigorous attention. Dofetilide, a Vaughan Williams Class III antiarrhythmic agent, is a potent blocker of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current (IKr).[1] This specificity of action makes it an invaluable therapeutic and research tool, but also underscores the critical importance of its proper disposal.

Improper disposal of this compound poses a dual threat. Environmentally, the introduction of pharmacologically active compounds into waterways can have unforeseen ecological consequences.[2] From a safety perspective, accidental exposure to personnel can lead to serious cardiac events, including life-threatening arrhythmias like Torsade de Pointes.[3][4][5]

This guide provides a procedural framework for the safe handling and disposal of this compound waste in a laboratory setting, grounded in regulatory standards and scientific principles.

Hazard Identification and Waste Classification: The First Defensive Line

Before any disposal procedure can be initiated, a thorough understanding of the hazards is paramount. This compound's primary hazard lies in its potent pharmacological activity. Even minute quantities can exert physiological effects. Therefore, all this compound waste must be treated as hazardous.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), pharmaceutical waste is classified based on specific lists (P- and U-lists) or characteristics (ignitability, corrosivity, reactivity, toxicity).[6][7] While this compound is not explicitly on a P- or U-list, its inherent toxicity requires that it be managed as a hazardous waste. The generator of the waste is ultimately responsible for making a proper waste determination.[8]

Key Principle: The causality behind treating all this compound-related materials as hazardous is its high potency. The risk of environmental release or personnel exposure necessitates the most stringent category of waste management, regardless of concentration.

Core Disposal Protocol: Segregation, Containment, and Labeling

A self-validating system of waste management begins at the point of generation. Cross-contamination is not merely a compliance issue; it is a safety failure.

Step-by-Step Protocol for this compound Waste Handling:
  • Immediate Segregation: At the point of use (e.g., in a fume hood or on a lab bench), designate a specific, clearly marked container for "this compound Hazardous Waste." Never mix this compound waste with general lab trash or other chemical waste streams.

  • Container Selection:

    • Solids: For unused or expired capsules, contaminated PPE (gloves, lab coats), and cleaning materials (wipes, absorbents), use a leak-proof, rigid container with a secure, tight-fitting lid.[9][10] The container must be compatible with its contents.[11]

    • Liquids: For solutions containing this compound, use a dedicated, sealed, and shatter-resistant bottle.[12]

    • Sharps: Any needles, syringes, or broken glass contaminated with this compound must be placed in a designated sharps container.

  • Proper Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents (e.g., "this compound and contaminated materials"). Include the date when waste was first added. This is not just a regulatory requirement; it is a critical communication tool for safety personnel and waste haulers.

  • Personal Protective Equipment (PPE): When handling any form of this compound, including the waste, appropriate PPE is mandatory. This includes, at a minimum:

    • Safety glasses or goggles[10]

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat[9]

    • For handling pure powder or creating dust, a NIOSH-approved respirator is required to avoid inhalation.[9][10]

Disposal Pathways: From the Lab to Final Disposition

On-site chemical deactivation of this compound is not recommended without validated procedures and is generally not feasible in a standard laboratory setting. The most reliable and compliant method of disposal is through a licensed hazardous waste management service.

Workflow for Off-Site Disposal:
  • Accumulation: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), in accordance with your institution's and local regulations.

  • Engage a Licensed Vendor: Contract with a certified hazardous waste disposal company. These vendors are equipped to transport and dispose of pharmaceutical waste in compliance with EPA and Department of Transportation (DOT) regulations.

  • Waste Manifest: All shipments of hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest. This document tracks the waste from the point of generation to its final disposal facility, creating a cradle-to-grave paper trail.

  • Final Disposal Method: The best available technology for destroying pharmaceutical waste is high-temperature incineration.[9][13] This method ensures the complete destruction of the active pharmaceutical ingredient. Under no circumstances should this compound or its containers be disposed of in the regular trash or sewered (flushed down the drain). The EPA has explicitly banned the sewering of hazardous waste pharmaceuticals.[2][11]

Spill Management: An Emergency Response Protocol

Accidents happen, but a prepared response can mitigate the risk. In the event of a this compound spill, immediate and correct action is crucial.

  • Evacuate and Alert: Non-essential personnel should leave the affected area immediately.[9] Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Secure the Area: Prevent access to the spill area to avoid further contamination or exposure.

  • Don Appropriate PPE: Before attempting any cleanup, personnel must wear enhanced PPE, potentially including a respirator, heavy rubber gloves, and boots.[10] Cleanup should only be undertaken by trained personnel.[9]

  • Containment and Cleanup:

    • For solid spills: Gently cover the spill with an absorbent material to prevent dust generation.[9][10] Carefully scoop the material into the designated hazardous waste container.

    • For liquid spills: Use a chemical spill kit with absorbent pads or pillows to contain and absorb the liquid. Place all contaminated materials into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.

  • Documentation: Report the spill to your EHS department and complete any required incident reports.

Summary of this compound Disposal Procedures

Waste Type Container Required PPE Disposal Method
Unused/Expired Capsules Sealed, labeled, rigid hazardous waste containerGloves, lab coat, safety glassesIncineration via licensed hazardous waste vendor
Contaminated Labware (vials, plates) Sealed, labeled, rigid hazardous waste containerGloves, lab coat, safety glassesIncineration via licensed hazardous waste vendor
Contaminated PPE (gloves, etc.) Sealed, labeled, rigid hazardous waste containerN/A (during disposal)Incineration via licensed hazardous waste vendor
Aqueous Solutions Sealed, labeled, shatter-resistant bottleGloves, lab coat, safety glassesIncineration via licensed hazardous waste vendor
Contaminated Sharps Puncture-proof, labeled sharps containerGloves, lab coat, safety glassesManagement via licensed medical/hazardous waste vendor

This compound Waste Management Workflow

The following diagram illustrates the decision-making process for managing this compound waste from generation to disposal.

Dofetilide_Disposal_Workflow start This compound Waste Generated is_sharp Is waste a contaminated sharp? start->is_sharp is_liquid Is waste liquid? is_sharp->is_liquid No sharp_container Place in designated Sharps Container is_sharp->sharp_container Yes solid_waste Solid Waste (PPE, capsules, wipes) is_liquid->solid_waste No liquid_container Place in sealed, shatter-resistant bottle is_liquid->liquid_container Yes solid_container Place in sealed, rigid container solid_waste->solid_container label_container Label Container: 'Hazardous Waste - this compound' sharp_container->label_container liquid_container->label_container solid_container->label_container store_waste Store in designated Satellite Accumulation Area label_container->store_waste vendor_pickup Arrange pickup by licensed hazardous waste vendor store_waste->vendor_pickup manifest Complete Hazardous Waste Manifest vendor_pickup->manifest end_disposal Final Disposal (Incineration) manifest->end_disposal

Caption: Decision workflow for proper segregation and disposal of this compound waste.

By adhering to these procedures, you build a self-validating system of safety and compliance, protecting yourself, your colleagues, and the environment. Trust in the process is built upon the consistent application of these fundamental principles, ensuring that our pursuit of scientific advancement does not come at the cost of safety or environmental stewardship.

References

  • MATERIAL SAFETY D
  • This compound SAFETY DATA SHEET Section 2.
  • TIKOSYN (this compound) Capsules Label. U.S.
  • This compound Side Effects: Common, Severe, Long Term. Drugs.com.
  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis Environmental Health and Safety.
  • EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc.
  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Minnesota Pollution Control Agency.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency (EPA).
  • Laboratory waste rules. Karolinska Institutet Staff Portal.
  • 7 Tikosyn (this compound) Side Effects Worth Reviewing. GoodRx.
  • Tikosyn: Side effects and how to manage them. Medical News Today.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dofetilide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dofetilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.